Product packaging for isochlorogenic acid A(Cat. No.:CAS No. 89919-62-0)

isochlorogenic acid A

Cat. No.: B149841
CAS No.: 89919-62-0
M. Wt: 516.4 g/mol
InChI Key: KRZBCHWVBQOTNZ-RDJMKVHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochlorogenic Acid A is a bioactive dicaffeoylquinic acid derivative receiving significant research interest for its potential in oncology and microbiology. In cancer research, studies highlight its role as an immune modulator, particularly for triple-negative breast cancer (TNBC). It has been shown to enhance the efficacy of PD-1/PD-L1 blockade immunotherapy by promoting the infiltration of macrophages and CD8+ T cells into tumors while reducing the population of exhausted T cells . Its antitumor activity is also linked to the suppression of tumor proliferation via inhibition of the FAK/PI3K/AKT/mTOR signaling pathway . In infectious disease research, this compound has demonstrated potent antivirulence properties against methicillin-resistant Staphylococcus aureus (MRSA). It acts as an efficient inhibitor of the caseinolytic protease (ClpP), a key bacterial virulence factor, thereby reducing bacterial adhesion and expression of virulence factors . This makes it a promising candidate for investigating novel therapeutic strategies against MRSA-infected osteomyelitis . Like other compounds in its class, it is also associated with antioxidant activities. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O12 B149841 isochlorogenic acid A CAS No. 89919-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZBCHWVBQOTNZ-RDJMKVHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424282
Record name Isochlorogenic acid A
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Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89919-62-0, 2450-53-5
Record name 3,5-Dicaffeoylquinic acid
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Record name Isochlorogenic acid A
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Record name Isochlorogenic acid A
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Record name 3,5-di-O-caffeoylquinic acid
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Record name 3,5-DI-O-CAFFEOYLQUINIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to Natural Plant Sources of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of isochlorogenic acid A (ICGA), a potent phenolic compound with significant therapeutic potential. The document details quantitative data, experimental protocols for extraction and analysis, and the key signaling pathways modulated by this bioactive molecule.

Natural Plant Sources of this compound

This compound, a dicaffeoylquinic acid, is a widespread secondary metabolite in the plant kingdom, recognized for its antioxidant, anti-inflammatory, hepatoprotective, and antiviral properties.[1][2] It has been isolated from a variety of medicinal plants, many of which have a long history of use in traditional medicine. The primary plant families rich in ICGA include Asteraceae, Loniceraceae, and Rubiaceae.

Key plant sources identified in the literature are summarized in Table 1.

Plant FamilySpeciesCommon NamePlant Part(s)
AsteraceaeLaggera alata-Aerial parts
AsteraceaeTaraxacum officinaleDandelionWhole plant
AsteraceaeArtemisia turanica-Aerial parts[3]
AsteraceaeArtemisia sieberi-Stems[4]
AsteraceaeArtemisia argyiMugwortAerial parts[5]
AsteraceaeChrysanthemum morifoliumChrysanthemumFlowers[2]
AsteraceaeEchinacea speciesEchinaceaVarious
CaprifoliaceaeLonicera japonicaHoneysuckleFlower buds[2][6]
AraliaceaeHedera helixIvy-
RubiaceaeCoffea speciesCoffeeGreen beans[2][7]
TheaceaeCamellia sinensis (for Ku-ding tea)Ku-ding teaLeaves[2]
ApocynaceaeApocynum venetum-Leaves (Tea)[2]

Quantitative Analysis of this compound in Plant Sources

Quantitative data for this compound specifically is limited in readily available literature. However, data for closely related isomers or the total chlorogenic acid content provides valuable context for selecting promising source materials. The extraction yield of isochlorogenic acid C from Chrysanthemum morifolium has been reported to reach 4.20 mg/g under optimized ultrasonic-assisted extraction conditions.[8] This suggests that Chrysanthemum species are a potent source for dicaffeoylquinic acids.

SpeciesCompoundConcentration / YieldPlant PartReference
Chrysanthemum morifoliumIsochlorogenic acid C4.20 mg/g (Extraction Yield)Flowers[8]
Arbutus unedoChlorogenic acid1.45–1.46 mg/gLeaves[9][10]

Note: Data for isochlorogenic acid C and chlorogenic acid are included as proxies for the potential yield of related phenolic compounds from these sources.

Experimental Protocols

The extraction, isolation, and quantification of this compound involve multi-step procedures. A generalized workflow is presented below, followed by detailed protocols cited in the literature.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Isolation cluster_3 Analysis prep Air-dried & Ground Plant Material extr Solvent Extraction (e.g., Maceration, UAE) prep->extr filt Filtration & Concentration extr->filt chrom Chromatography (VLC, ODS, HPLC) filt->chrom iso Isolated this compound chrom->iso quant Quantification (HPLC-DAD, UPLC-MS) struc Structure Elucidation (NMR, MS) iso->quant iso->struc

Caption: General workflow for ICGA extraction and analysis.

Extraction Methodologies

Protocol 1: Sequential Maceration (Adapted from Artemisia turanica extraction) [3]

  • Air-dry and grind the aerial parts of the plant material (e.g., 200 g).

  • Perform sequential maceration with solvents of increasing polarity. For each solvent, use a volume sufficient to immerse the material (e.g., 3 x 2 L).

    • Petroleum ether (40-60°C)

    • Dichloromethane

    • Ethyl acetate

    • Ethanol

    • Ethanol-water (1:1 v/v)

  • Filter the extract after each solvent step.

  • Dry the resulting extracts using a rotary evaporator at reduced pressure at a temperature below 45°C. The hydroethanolic extract is often the most promising for high phenolic content.

Protocol 2: Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE) (Adapted from Chrysanthemum morifolium extraction) [8]

  • Solvent Preparation : Use an ionic liquid solution, such as 1-butyl-3-methylimidazolium bromide [(Bmim)Br], at an optimized concentration (e.g., 0.65 mol/L).

  • Extraction : Mix the powdered plant material with the ionic liquid solvent at an optimized liquid-to-solid ratio (e.g., 23.44:1 mL/g).

  • Ultrasonication : Place the mixture in an ultrasonic bath for an optimized duration (e.g., 49 minutes).

  • Separation : Centrifuge the mixture to separate the supernatant (extract) from the solid plant residue.

Isolation and Purification Protocols

Protocol 1: Bioassay-Guided Fractionation using Chromatography [3][5]

  • Initial Fractionation : Subject the crude extract (e.g., the hydroethanolic extract) to Vacuum Liquid Chromatography (VLC) or fractionation on a macroporous resin (e.g., D101).

  • Column Chromatography : Further separate the most active fractions using Octadecylsilyl (ODS) column chromatography.

  • Final Purification : Purify the target compound from the resulting sub-fractions using semi-preparative High-Performance Liquid Chromatography (HPLC).

Quantification and Structural Elucidation

Protocol 1: High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) [11]

  • System : A standard HPLC system equipped with a DAD detector.

  • Column : A C18 reversed-phase column is typically used.

  • Mobile Phase : A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% acetic acid or 0.5% orthophosphoric acid) and an organic solvent like acetonitrile or methanol.

  • Detection : Monitor the elution at a specific wavelength, typically around 325-340 nm for chlorogenic acids.

  • Quantification : Calculate the concentration based on a calibration curve generated from pure this compound standards.

Protocol 2: UPLC-MS/MS Analysis [12]

  • System : An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (MS/MS).

  • Ionization : Use electrospray ionization (ESI) in the negative mode.

  • Detection Mode : For high selectivity and sensitivity, use the multiple-reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for this compound.

  • Quantification : Achieve precise quantification by comparing the peak area to that of a standard curve.

Protocol 3: Structural Elucidation [3]

  • Mass Spectrometry (MS) : Determine the molecular weight and formula using high-resolution MS (e.g., ESI-MS). Isochlorogenic acids A and C show a pseudo-molecular-ion peak at m/z 515.2 ([M-H]⁻).[3]

  • Nuclear Magnetic Resonance (NMR) : Elucidate the complete structure and stereochemistry using 1D (¹H) and 2D (e.g., COSY, HMBC) NMR spectroscopy.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways implicated in inflammation, fibrosis, and cancer.

Attenuation of Liver Fibrosis via HMGB1/TLR4/NF-κB Pathway

ICGA has been shown to possess significant hepatoprotective properties by inhibiting the HMGB1/TLR4/NF-κB signaling pathway, which plays a crucial role in the inflammatory processes that drive liver fibrosis.[1]

G ICGA This compound HMGB1 HMGB1 ICGA->HMGB1 inhibits TLR4 TLR4 HMGB1->TLR4 activates NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription Fibrosis Liver Fibrosis Cytokines->Fibrosis leads to

Caption: ICGA inhibits the HMGB1/TLR4/NF-κB pathway.

Antitumor Activity via FAK/PI3K/AKT/mTOR Pathway Inhibition

In the context of triple-negative breast cancer, ICGA isolated from Taraxacum officinale has demonstrated antitumor activity by suppressing the FAK/PI3K/AKT/mTOR signaling pathway, which is critical for cancer cell proliferation, migration, and survival.[13]

G ICGA This compound FAK FAK ICGA->FAK inhibits PI3K PI3K FAK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Tumor Proliferation, Migration & Invasion mTOR->Proliferation promotes

Caption: ICGA inhibits the FAK/PI3K/AKT/mTOR pathway.

Conclusion

This compound is a promising natural product with a diverse range of pharmacological activities. Plants from the Asteraceae and Caprifoliaceae families, such as Artemisia, Taraxacum, and Lonicera species, represent rich sources for its isolation. The protocols outlined in this guide provide a robust framework for the extraction, purification, and analysis of ICGA. Further research into its molecular mechanisms, particularly its modulation of the NF-κB and PI3K/AKT pathways, will be critical for its development as a therapeutic agent for inflammatory diseases and cancer.

References

pharmacological properties of isochlorogenic acid A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Properties of Isochlorogenic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ICQA), a prominent dicaffeoylquinic acid isomer found in various medicinal plants, has garnered significant scientific interest due to its extensive pharmacological activities. As a polyphenolic compound, it demonstrates potent antioxidant, anti-inflammatory, hepatoprotective, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the core pharmacological effects of this compound, detailing its mechanisms of action through various signaling pathways. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided for reproducibility. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and therapeutic potential.

Antioxidant Properties

This compound is a powerful antioxidant, a property attributed to its chemical structure which contains multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[1] This activity is fundamental to many of its other pharmacological effects, as oxidative stress is a key pathogenic factor in numerous diseases.

Mechanism of Action

The primary antioxidant mechanism of ICQA involves direct scavenging of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻•).[1] Additionally, ICQA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of various antioxidant and cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase (GCL).[2][3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex ICQA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes promotes transcription HMGB1_TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Liver_Injury Liver Injury (e.g., CCl4) HMGB1 HMGB1 (DAMP) Liver_Injury->HMGB1 releases ICQA This compound ICQA->HMGB1 inhibits TLR4 TLR4 Receptor ICQA->TLR4 inhibits IkB_p65 IκBα-NF-κB (p65) ICQA->IkB_p65 inhibits phosphorylation NFkB_nuc NF-κB (p65) ICQA->NFkB_nuc inhibits translocation HMGB1->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates MyD88->IkB_p65 phosphorylates IκBα p_IkB p-IκBα IkB_p65->p_IkB NFkB NF-κB (p65) IkB_p65->NFkB releases NFkB->NFkB_nuc translocates Pro_Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Pro_Inflammatory_Genes promotes transcription Antiviral_Workflow cluster_effects Effects of ICQA on Hepatocyte ICQA This compound HepG2_2_15 HBV-infected Hepatocyte (HepG2.2.15 cell) ICQA->HepG2_2_15 treats Induce_HO1 Induction of Heme Oxygenase-1 (HO-1) HepG2_2_15->Induce_HO1 Inhibit_Antigens Inhibition of HBsAg & HBeAg Production/Secretion HepG2_2_15->Inhibit_Antigens Reduce_Core_Stability Reduced Stability of HBV Core Protein Induce_HO1->Reduce_Core_Stability leads to Block_cccDNA Block Refill of nuclear HBV cccDNA Reduce_Core_Stability->Block_cccDNA leads to Antiviral_Effect Overall Antiviral Effect Block_cccDNA->Antiviral_Effect Inhibit_Antigens->Antiviral_Effect FAK_PI3K_AKT_mTOR_Pathway ICQA This compound FAK FAK ICQA->FAK inhibits PI3K PI3K ICQA->PI3K inhibits AKT AKT ICQA->AKT inhibits mTOR mTOR ICQA->mTOR inhibits FAK->PI3K activates PI3K->AKT activates AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Metastasis Migration & Invasion (Metastasis) mTOR->Metastasis

References

An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Activity of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid A (ICGA), a prominent dicaffeoylquinic acid isomer, has garnered significant scientific interest due to its potent antioxidant and free radical scavenging properties.[1] As a natural polyphenolic compound found in numerous plants, including coffee and traditional medicinal herbs, ICGA presents a promising avenue for the development of novel therapeutic agents against oxidative stress-related pathologies.[1][2] This technical guide provides a comprehensive overview of the quantitative antioxidant activity of ICGA, detailed experimental protocols for its evaluation, and an exploration of the underlying molecular mechanisms, including its interaction with key cellular signaling pathways.

Core Concepts: this compound

This compound is chemically identified as 3,5-dicaffeoylquinic acid.[3][4] Its structure is characterized by a quinic acid core esterified with two caffeic acid units at the 3 and 5 positions. This molecular architecture, particularly the presence of multiple hydroxyl groups on the aromatic rings of the caffeic acid moieties, is fundamental to its robust antioxidant capacity.[5] These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Isochlorogenic_Acid_A_Structure Chemical Structure of this compound (3,5-dicaffeoylquinic acid) cluster_quinic Quinic Acid Core cluster_caffeoyl1 Caffeoyl Group cluster_caffeoyl2 Caffeoyl Group q1 HO q2 COOH q3 OH q4 q5 O c2_chain O || -C-CH=CH- q5->c2_chain Ester Linkage q6 OH q7 O c1_chain O || -C-CH=CH- q7->c1_chain Ester Linkage q_ring q_ring->q1 1 q_ring->q2 q_ring->q3 4 q_ring->q5 5 q_ring->q6 q_ring->q7 3 c1_ring c1_oh1 OH c1_ring->c1_oh1 c1_oh2 OH c1_ring->c1_oh2 c1_chain->c1_ring c2_ring c2_oh1 OH c2_ring->c2_oh1 c2_oh2 OH c2_ring->c2_oh2 c2_chain->c2_ring

Caption: Chemical Structure of this compound.

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various standard in vitro and in vivo assays. The data below summarizes its performance, often benchmarked against known antioxidants like Vitamin C (Vc).

Table 1: In Vitro Radical Scavenging and Reducing Power
Assay TypeMetricResult for this compoundReference
DPPH Radical Scavenging IC₅₀4.26 µg/mL[4]
Max Scavenging %97.04%
ABTS Radical Scavenging ActivityConfirmed Activity[4]
ComparisonHigher than CQA isomers at high concentrations[6]
Hydroxyl Radical (·OH) Scavenging Max Scavenging %60.01%
ComparisonMore potent than Vitamin C
Superoxide Anion (O₂·⁻) Scavenging Max Scavenging %28.04%
Ferric Reducing Antioxidant Power OD ValueUp to 0.98

IC₅₀: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC₅₀ indicates higher potency.

Table 2: In Vivo Antioxidant Capacity
Model SystemConcentrationAntioxidant CapacityReference
Zebrafish25 µg/mL60.4%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and protected from light.[7]

  • Sample Preparation: Dissolve this compound in the same solvent to create a series of dilutions (e.g., 5 to 40 µg/mL).[6]

  • Reaction: Add a defined volume of the ICGA solution (e.g., 100 µL) to the DPPH solution (e.g., 2.90 mL).[8] A blank is prepared using the solvent instead of the sample.

  • Incubation: Vigorously mix the solution and incubate in the dark at room temperature for a specified period (e.g., 20-30 minutes).[6][8]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6][8]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[8][9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in equal proportions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][11]

  • Reagent Adjustment: Dilute the resulting ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.700 (± 0.02) at 734 nm.[11]

  • Sample Preparation: Prepare various concentrations of this compound.

  • Reaction: Add a small volume of the ICGA sample to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 30 minutes).[10]

  • Measurement: Record the absorbance at 734 nm.[10][11]

  • Calculation: Scavenging percentage is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at low pH, which results in the formation of an intense blue-colored complex.[12][13]

Protocol:

  • FRAP Reagent Preparation: The working FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 ratio:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) solution in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution[6][8]

  • Reaction Initiation: Warm the FRAP reagent to 37°C. Add a small volume of the ICGA sample (e.g., 30 µL) and distilled water to a larger volume of the FRAP reagent (e.g., 900 µL).[8]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[6][8]

  • Measurement: Measure the absorbance of the ferrous-TPTZ complex at 593 nm.[6][12]

  • Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, typically FeSO₄ or Trolox.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure by assessing antioxidant activity within a cellular environment, accounting for factors like cell uptake and metabolism.[14]

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.[15]

  • Cell Loading: Wash the cells and incubate them with a probe solution, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH.[14]

  • Antioxidant Treatment: Remove the probe solution and treat the cells with various concentrations of this compound for a period (e.g., 1-2 hours).[16]

  • Oxidative Stress Induction: Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][15]

  • Fluorescence Measurement: Measure the fluorescence of the oxidized probe (dichlorofluorescein, DCF) at regular intervals using a fluorescence plate reader.

  • Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. A reduction in fluorescence compared to control cells (treated only with AAPH) indicates antioxidant activity.[14]

Mechanism of Action and Signaling Pathways

This compound combats oxidative stress through a dual mechanism: direct radical scavenging and modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

The primary mechanism involves the direct neutralization of free radicals. The phenolic hydroxyl groups in the caffeoyl moieties of ICGA act as hydrogen donors, stabilizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) and converting them into less harmful molecules.

Radical_Scavenging ICGA This compound (Ar-OH) ICGARadical Stable ICGA Radical (Ar-O•) ICGA->ICGARadical H• Donation Radical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical H• Acceptance

Caption: General Mechanism of Free Radical Scavenging.

Modulation of the Nrf2 Signaling Pathway

Beyond direct scavenging, chlorogenic acids, including ICGA, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[2][17][18]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like ICGA, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[17] This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1), bolstering the cell's intrinsic defense against oxidative damage.[17][19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICGA This compound Keap1_Nrf2 Keap1 Nrf2 ICGA->Keap1_Nrf2 Induces Dissociation Stress Oxidative Stress Stress->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO-1) ARE->Genes Promotes Transcription Proteins Protective Proteins Genes->Proteins Translation Proteins->Stress Cellular Protection

Caption: Activation of the Nrf2 Antioxidant Pathway by ICGA.

Conclusion and Future Directions

This compound demonstrates significant antioxidant and free radical scavenging activity, substantiated by a range of in vitro and in vivo assays. Its multifaceted mechanism, combining direct chemical neutralization of ROS with the upregulation of endogenous cellular defense systems via the Nrf2 pathway, makes it a compound of high interest. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Future research should focus on its bioavailability, pharmacokinetics, and efficacy in preclinical models of diseases where oxidative stress is a key pathological driver, further elucidating its potential for translation into clinical applications.

References

The Anti-Inflammatory Potential of Isochlorogenic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid A (3,5-dicaffeoylquinic acid), a prominent member of the chlorogenic acid family, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This compound exhibits its anti-inflammatory activity through the modulation of key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation leads to a downstream reduction in the production of pro-inflammatory mediators, including cytokines, nitric oxide (NO), and prostaglandins. This document serves as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a naturally occurring phenolic compound found in various plants, has emerged as a promising candidate for anti-inflammatory drug development. Its ability to mitigate inflammatory responses has been demonstrated in various in vitro and in vivo models. This guide will delve into the molecular mechanisms underpinning these effects and provide practical information for its scientific investigation.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its isomers. It is important to note that much of the existing research has focused on the broader class of chlorogenic acids or specific isomers like 3,5-dicaffeoylquinic acid.

Table 1: In Vitro Inhibition of Inflammatory Mediators by 3,5-dicaffeoylquinic acid

Inflammatory MediatorCell LineInducerConcentration RangeMethodKey Findings
Nitric Oxide (NO)RAW 264.7LPS50-250 μg/mLGriess AssayEffective inhibition in a concentration-dependent manner.[1]
iNOS, COX-2, TNF-αRAW 264.7LPSNot specifiedGene Expression AnalysisSignificant suppression of gene expression.[1]

Table 2: In Vivo Anti-Inflammatory Effects of Isochlorogenic Acids

Animal ModelIsochlorogenic Acid IsomerDosageAdministration RouteKey Findings
Carrageenan-induced paw edema in miceThis compound and CNot specifiedNot specifiedSubdued inflammatory pathways in murine feet.
TNF-α-induced inflammation in MH7A cellsThis compound0.04-0.20 μg/μLIn vitroSignificantly inhibited proliferation, invasion, and migration.[2]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily by interfering with the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this activation, thereby reducing the expression of inflammatory mediators.

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active NF-κB (active) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes activates transcription Isochlorogenic_Acid_A This compound Isochlorogenic_Acid_A->IKK inhibits MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response induces Isochlorogenic_Acid_A This compound Isochlorogenic_Acid_A->MAPKK inhibits Experimental_Workflow Compound This compound In_Vitro In Vitro Studies (e.g., RAW 264.7 cells) Compound->In_Vitro In_Vivo In Vivo Studies (e.g., Rat Paw Edema) Compound->In_Vivo LPS_Stimulation LPS Stimulation In_Vitro->LPS_Stimulation Edema_Measurement Paw Edema Measurement In_Vivo->Edema_Measurement Mediator_Analysis Analysis of Inflammatory Mediators (NO, Cytokines, PGE2) LPS_Stimulation->Mediator_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) LPS_Stimulation->Signaling_Analysis Data_Analysis Data Analysis and Interpretation Mediator_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis Edema_Measurement->Data_Analysis Conclusion Conclusion on Anti-inflammatory Efficacy Data_Analysis->Conclusion

References

Unveiling Isochlorogenic Acid A: A Historical Account of its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A, a prominent member of the dicaffeoylquinic acid family, has garnered significant attention in recent decades for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide delves into the historical roots of its discovery and the seminal methods employed for its isolation. By examining the foundational research, we aim to provide a comprehensive understanding of this important phytochemical for professionals engaged in natural product research and drug development.

The Dawn of Discovery: Early Encounters with "Isochlorogenic Acid"

The story of this compound is intrinsically linked to the broader exploration of chlorogenic acids in coffee. While the term "chlorogenic acid" had been in use since the 19th century, it was in the mid-20th century that the complexity of this class of compounds began to be unraveled. In 1950, a pivotal paper by H. M. Barnes, J. R. Feldman, and W. V. White, titled "Isochlorogenic Acid. Isolation from Coffee and Structure Studies," published in the Journal of the American Chemical Society, marked the formal introduction of "isochlorogenic acid" to the scientific community.[1][2][3] They noted the presence of a substance in green coffee extract that, while related to chlorogenic acid, exhibited distinct solubility characteristics. This novel compound was less soluble in cold water but more readily soluble in solvents like ethyl or butyl acetate, prompting the designation "isochlorogenic acid." It is important to note that their initial structural elucidation was later refined, and it was subsequently understood that "isochlorogenic acid" was, in fact, a mixture of isomers, with this compound (3,5-dicaffeoylquinic acid) being a major component.

The First Isolation: A Detailed Look at the Seminal Protocol

The pioneering work of Barnes, Feldman, and White laid the groundwork for the isolation of this compound. Their method, a multi-step solvent extraction and purification process, is a testament to the analytical techniques of the era. Below is a detailed description of their experimental protocol.

Experimental Protocol: Isolation from Green Coffee Beans (Barnes et al., 1950)

Objective: To isolate a fraction enriched in "isochlorogenic acid" from green coffee beans for further characterization.

Materials:

  • Green coffee beans

  • n-Butyl acetate

  • Ethyl acetate

  • Water

  • Caffeine

  • Potassium acetate

Methodology:

  • Initial Extraction: An isopropyl alcohol extract of green coffee beans was prepared and concentrated under reduced pressure.

  • Acidification and Solvent Partitioning: The concentrated extract was acidified and then subjected to extraction with n-butyl acetate. This step was crucial for separating the less water-soluble isochlorogenic acid from the more polar components. The organic phase, containing the isochlorogenic acid, was collected.

  • Purification and Precipitation: The n-butyl acetate extract was further purified. A key step involved the precipitation of chlorogenic acid as its caffeine complex by adding caffeine and potassium acetate to an aqueous ethyl alcohol solution of the extract. This allowed for the removal of a significant portion of the more abundant chlorogenic acid.

  • Final Isolation: After the removal of the chlorogenic acid-caffeine complex, the remaining solution was processed to yield a non-crystalline solid, which they termed "isochlorogenic acid."

This early protocol provided a product that was a mixture of isochlorogenic acid isomers. The separation and purification of individual isomers, including this compound, would be achieved in later years with the advent of more advanced chromatographic techniques.

Early Physicochemical Characterization

The initial characterization of the isolated "isochlorogenic acid" provided the first quantitative data on this new compound. These early findings were foundational for its later identification as a distinct chemical entity.

PropertyReported Value (Barnes et al., 1950)Modern Accepted Value (for this compound)
Molecular Formula C25H24O12C25H24O12
Molecular Weight 516.45 g/mol 516.46 g/mol
Appearance Off-white crystalline powderOff-white to pale yellow solid
Solubility Readily soluble in methanol, ethanol, DMSO; relatively insoluble in cold waterSoluble in methanol, ethanol, DMSO

Modern Understanding of this compound's Biological Activity: Signaling Pathways

Contemporary research has illuminated the molecular mechanisms underlying the therapeutic potential of this compound. It is now known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cellular homeostasis.

NF-κB Signaling Pathway

This compound has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under inflammatory conditions, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound can interfere with this cascade by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IkBa IkBa IKK Complex->IkBa phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkBa->NF-kB (p65/p50) inhibits Nucleus Nucleus NF-kB (p65/p50)->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines ICGA Isochlorogenic Acid A ICGA->IkBa inhibits phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.

Nrf2_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element Nucleus->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription ICGA Isochlorogenic Acid A ICGA->Keap1 promotes Nrf2 release

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The pathway consists of several tiers of protein kinases, including ERK, JNK, and p38 MAPK. This compound has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation and activation of key kinases like JNK and p38, which are typically associated with pro-inflammatory and apoptotic responses.

MAPK_Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (JNK/p38) MAPK (JNK/p38) MAPKK->MAPK (JNK/p38) phosphorylates Transcription Factors Transcription Factors MAPK (JNK/p38)->Transcription Factors activates Inflammation/Apoptosis Inflammation/Apoptosis Transcription Factors->Inflammation/Apoptosis induces ICGA Isochlorogenic Acid A ICGA->MAPK (JNK/p38) inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

From its initial, somewhat ambiguous, discovery in green coffee beans to its current status as a well-characterized phytochemical with significant therapeutic potential, this compound has a rich scientific history. The foundational isolation and characterization work of early researchers paved the way for our modern understanding of its complex pharmacology. For scientists and professionals in drug development, a thorough appreciation of this history, from the early experimental protocols to the elucidation of its molecular targets, is invaluable for harnessing the full potential of this remarkable natural compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Isochlorogenic Acid A

This compound (ICQA) is a prominent member of the dicaffeoylquinic acid family, a group of phenolic compounds widely distributed in various plants, including traditional medicinal herbs like Laggera alata and common dietary sources such as honeysuckle and coffee beans.[1][2] Accumulating evidence highlights its significant therapeutic potential, stemming from a wide array of biological activities. These properties include antioxidant, anti-inflammatory, hepatoprotective, antiviral, and anticancer effects.[3][4][5] This technical guide provides a comprehensive review of the biological activities of ICQA, focusing on quantitative data, molecular mechanisms, and detailed experimental protocols relevant to its study.

Antioxidant Activity

The chemical structure of ICQA, featuring multiple hydroxyl groups on its aromatic rings, confers potent antioxidant capabilities. It can effectively scavenge free radicals such as hydroxyl radicals (·OH) and superoxide anions (O₂⁻·), thereby protecting cells and tissues from oxidative damage. Studies have demonstrated that the antioxidant activity of dicaffeoylquinic acids like ICQA is superior to that of monocaffeoylquinic acids (e.g., chlorogenic acid).[1][6] In vivo, ICQA has shown a greater protective capacity against oxidative damage than vitamin C.

Quantitative Data: Antioxidant Capacity
Assay TypeMethodResult/MetricReference
In Vitro Radical Scavenging DPPH Assay97.04% scavenging (max)
Hydroxyl Radical (·OH) Assay60.01% scavenging (max)
Superoxide Anion (O₂⁻·) Assay28.04% scavenging (max)
In Vivo Antioxidant Capacity Zebrafish Model60.4% antioxidant capacity at 25 µg/mL

Anti-inflammatory Activity

ICQA exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. It has been shown to decrease the levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][7] This activity is closely linked to its ability to inhibit the NF-κB and MAPK signaling pathways.[7][8]

Signaling Pathway: Inhibition of NF-κB

This compound attenuates inflammation by inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[1] Under inflammatory conditions, High Mobility Group Box 1 (HMGB1) is released from damaged cells and binds to Toll-like Receptor 4 (TLR4). This interaction triggers a cascade that leads to the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. Consequently, the NF-κB p65 subunit is free to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. ICQA exerts its effect by downregulating the expression of TLR4 and reducing the phosphorylation of IκBα, thereby preventing NF-κB activation.[1]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 IKK IKK Complex TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p P IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB p65 (Active) IkBa_NFkB->NFkB IkBa_NFkB->IkBa_p NFkB_nuc NF-κB p65 NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes ICQA Isochlorogenic Acid A ICQA->TLR4 Inhibits ICQA->IKK Inhibits

Caption: ICQA inhibits the HMGB1/TLR4/NF-κB inflammatory pathway.

Hepatoprotective Activity

ICQA demonstrates significant protective effects on the liver. It can attenuate liver fibrosis, a condition often resulting from chronic liver damage.[1] Its hepatoprotective mechanisms are linked to its anti-inflammatory and antioxidant properties, as well as its ability to modulate specific signaling pathways involved in liver injury and repair.[1][9] For instance, ICQA has been shown to protect against liver injury induced by the hepatitis B virus.[1] Furthermore, isochlorogenic acid B, a related compound, protects against liver fibrosis in non-alcoholic steatohepatitis (NASH) by modulating the Nrf2 and miR-122/HIF-1α signaling pathways.[10]

Quantitative Data: Hepatoprotective and Antiviral (HBV) Effects
Target/ModelAssayResult/MetricReference
Hepatitis B Virus (HBV) HBsAg Expression86.9% inhibition[9][11]
HBeAg Expression72.9% inhibition[9][11]
Liver Fibrosis Model (Rats) Inflammatory Cytokines (TNF-α, IL-6, IL-1β)Dose-dependent decrease[1]
Signaling Pathway: Nrf2 Activation

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like ICQA, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1). This mechanism contributes significantly to ICQA's hepatoprotective effects.[10][12]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Activates ICQA Isochlorogenic Acid A ICQA->Keap1_Nrf2 ROS Oxidative Stress ICQA->ROS Scavenges ROS->Keap1_Nrf2

Caption: ICQA activates the Nrf2 antioxidant response pathway.

Anticancer Activity

ICQA has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. For instance, it significantly reduces cell viability and inhibits the migration and invasion of triple-negative breast cancer (TNBC) cells. The anticancer mechanism is partly attributed to the inhibition of critical signaling pathways that control cell growth, proliferation, and survival.

Quantitative Data: Anticancer Effects
Cell LineCancer TypeAssayMetric (24h)Reference
MDA-MB-231 Triple-Negative Breast CancerCCK-8IC₅₀: 135.8 µM
4T1 Triple-Negative Breast CancerCCK-8IC₅₀: 154.9 µM

Note: Related compound Chlorogenic Acid (CGA) shows IC₅₀ values on other breast cancer cell lines (MCF-7, SKBR-3, etc.) ranging from 590.5 µM to 1095 µM after 72 hours of treatment.[13][14]

Signaling Pathway: FAK/PI3K/AKT/mTOR Inhibition

The FAK/PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and its overactivation is a common feature in many cancers.[15] Focal Adhesion Kinase (FAK) can activate Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates AKT. Activated AKT, in turn, phosphorylates and activates the Mammalian Target of Rapamycin (mTOR), a key protein that promotes protein synthesis and cell growth. ICQA has been found to suppress tumor proliferation by inhibiting this signaling cascade.

ICQA Isochlorogenic Acid A FAK FAK ICQA->FAK Inhibits PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

Caption: ICQA suppresses tumor growth by inhibiting the FAK/PI3K/AKT/mTOR pathway.

Enzyme Inhibition

ICQA can interact with and modulate the activity of various enzymes, which is relevant for understanding its pharmacological profile and potential for herb-drug interactions. It has been shown to have a weak inhibitory effect on Cytochrome P450 2C9 (CYP2C9), an important drug-metabolizing enzyme.[2]

Quantitative Data: Enzyme Inhibition
EnzymeAssay TypeMetricValueReference
CYP2C9 In Vitro (Human Liver Microsomes)IC₅₀57.25 µmol·L⁻¹[2]
Kᵢ26.77 µmol·L⁻¹[2]
UGT1A6 In Vivo (Mice)Inhibition25%[2]

Note: The related compound Chlorogenic Acid (5-CQA) shows mixed-type inhibition against porcine pancreas α-amylase with an IC₅₀ of 0.07-0.08 mM.[16][17][18]

Detailed Experimental Protocols

Protocol 6.1: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the in vitro antioxidant activity of ICQA by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1. Reagent Preparation:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. Store this solution in an amber bottle at 4°C, as it is light-sensitive. Prepare fresh daily.[19]

  • ICQA Sample Solutions: Prepare a stock solution of ICQA in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock to determine the IC₅₀ value (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, for comparison.[20]

2. Assay Procedure (96-well plate format):

  • Add 100 µL of the DPPH working solution to each well.[19]

  • Add 100 µL of the ICQA sample dilutions to the corresponding wells.

  • For the control (blank), add 100 µL of the solvent (e.g., methanol) instead of the sample.[21]

  • Incubate the plate in the dark at room temperature for 30 minutes.[19][20]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[19][21]

3. Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the ICQA sample.

The IC₅₀ value (the concentration of ICQA required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.

Protocol 6.2: Cell Viability Assay (CCK-8/MTT)

This protocol outlines a method to assess the cytotoxic or anti-proliferative effects of ICQA on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., MDA-MB-231) in the appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator (37°C, 5% CO₂).

  • Harvest cells using trypsin and perform a cell count.

  • Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Treatment:

  • Prepare a range of concentrations of ICQA in the cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different ICQA concentrations. Include a vehicle control (medium with the solvent used to dissolve ICQA).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

3. Measurement (Using CCK-8 Kit):

  • Add 10 µL of the CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

4. Calculation: Calculate the cell viability percentage:

Cell Viability (%) = [ (A_sample - A_blank) / (A_control - A_blank) ] × 100

Where:

  • A_sample is the absorbance of cells treated with ICQA.

  • A_control is the absorbance of untreated (vehicle control) cells.

  • A_blank is the absorbance of wells with medium and CCK-8 solution but no cells.

The IC₅₀ value can be calculated from the dose-response curve.

Protocol 6.3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, Akt, MAPK) following ICQA treatment.

1. Protein Extraction:

  • Treat cells with ICQA as described in the cell viability protocol.

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein.

2. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • Normalize the samples to the same concentration using lysis buffer.

3. SDS-PAGE:

  • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[22][23]

  • Load the samples onto a 4-12% Bis-Tris or similar polyacrylamide gel.[22]

  • Run the gel until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.[22]

5. Immunoblotting:

  • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-Buffered Saline with Tween-20, TBST).[24]

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-TLR4, anti-p65) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer (typically 1:1000).[23][24]

  • Wash the membrane three times for 10 minutes each with TBST.[24]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[24]

  • Wash the membrane again three times for 10 minutes each with TBST.

6. Detection:

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system or autoradiographic film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein like β-actin or GAPDH.

References

Isochlorogenic Acid A: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isochlorogenic acid A (ICGA), a prominent dicaffeoylquinic acid, is a significant bioactive compound found in numerous plants utilized in traditional Chinese medicine (TCM) and other folk remedies.[1][2][3][4] Historically present in remedies derived from sources like Lonicerae Japonicae Flos and Laggera alata, ICGA has been a subject of extensive research for its diverse pharmacological activities.[3][5] This technical guide provides an in-depth review of the compound's chemical nature, its basis in traditional medicine, and the molecular mechanisms underlying its therapeutic potential. We focus on its well-documented anti-inflammatory, hepatoprotective, neuroprotective, and anti-cancer effects, detailing the signaling pathways involved.[1][6] This document consolidates quantitative data from key studies, outlines experimental protocols, and presents visual diagrams of molecular pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (ICGA), chemically known as 3,5-dicaffeoylquinic acid, is a polyphenol consisting of one quinic acid molecule and two caffeic acid molecules.[1] It is one of three common isomers (A, B, and C) and is recognized for its significant biological activities.[1] First isolated from green coffee extracts in 1950, ICGA has since been identified in hundreds of plants, many of which are staples in traditional medicine.[2][3] In TCM, plants rich in ICGA are used for their anti-inflammatory, antioxidant, and hepatoprotective properties.[3][5] ICGA's clear pharmacokinetics and acceptable bioavailability provide a solid foundation for its research and development as a modern therapeutic agent.[2][3]

Chemical Properties of this compound:

  • Molecular Formula: C₂₅H₂₄O₁₂[1]

  • Molecular Weight: 516.45 g/mol [1]

  • CAS Number: 2450-53-5[5]

  • Solubility: Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][7]

  • Appearance: White crystalline powder.[1]

Pharmacological Properties and Mechanisms of Action

ICGA exhibits a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, cardiovascular protective, and anti-cancer activities.[1][2] These effects are mediated through the modulation of multiple key cellular signaling pathways.

Anti-inflammatory and Hepatoprotective Effects

In traditional medicine, ICGA-rich plants are widely used for inflammatory conditions.[3] Modern research has substantiated this use, particularly in the context of liver fibrosis, a condition driven by chronic inflammation.[5] ICGA demonstrates potent anti-inflammatory and hepatoprotective effects by targeting the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] By inhibiting this pathway, ICGA dose-dependently decreases the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby attenuating inflammation and preventing the progression of liver fibrosis.[5]

ICGA This compound HMGB1 HMGB1 ICGA->HMGB1 Inhibits TLR4 TLR4 HMGB1->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Inflammation Inflammation & Liver Fibrosis Cytokines->Inflammation ICGA This compound TrkB TrkB Receptor ICGA->TrkB Enhances CREB CREB TrkB->CREB Neurotransmitters Neurotransmitters (Serotonin, Noradrenaline) CREB->Neurotransmitters Promotes Expression Neuroprotection Neuroprotection & Reduced Brain Atrophy Neurotransmitters->Neuroprotection ICGA This compound FAK FAK ICGA->FAK Inhibits PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration & Invasion mTOR->Proliferation Experimental Workflow: In Vivo Liver Fibrosis Study A 1. Animal Model Male Wistar Rats B 2. Group Allocation Control, CCl₄ Model, ICGA (10, 20, 40 mg/kg) A->B C 3. Fibrosis Induction Subcutaneous CCl₄ injection for 8 weeks B->C D 4. ICGA Treatment Daily oral gavage of ICGA for 8 weeks C->D E 5. Sample Collection Sacrifice animals, collect blood and liver tissue D->E F 6. Analysis Measure serum TNF-α, IL-6, IL-1β via ELISA E->F G 7. Data Interpretation Assess dose-dependent reduction in inflammatory markers F->G

References

Isochlorogenic Acid A: A Technical Guide to its Antibacterial and Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the antibacterial and antiviral properties of isochlorogenic acid A for researchers, scientists, and drug development professionals.

Introduction

This compound (ICQA), a dicaffeoylquinic acid, is a prominent phenolic compound found in various medicinal plants, including Laggera alata.[1] As a member of the chlorogenic acid family, it has garnered significant interest within the scientific community for its diverse pharmacological activities. These include potent anti-inflammatory, antioxidant, hepatoprotective, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the existing research on the antibacterial and antiviral activities of this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

I. Antibacterial Properties of this compound

While research specifically quantifying the antibacterial activity of this compound is emerging, the broader class of chlorogenic acids, to which it belongs, is well-studied. Chlorogenic acids are known to exert bactericidal effects against a range of pathogens.[3] The primary mechanism involves the disruption of bacterial cell membrane integrity.[3][4] This leads to increased permeability, leakage of essential intracellular components like proteins and ATP, and ultimately, cell death.[3][4]

Some studies suggest that this compound, particularly in combination with conventional antibiotics, can effectively inhibit the formation of polymicrobial biofilms, which are notoriously difficult to eradicate.[5]

Quantitative Antibacterial Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in the currently available literature. However, data for the closely related chlorogenic acid (CGA) provides a valuable reference point for its potential efficacy.

CompoundBacterial StrainMIC (μg/mL)Reference
Chlorogenic AcidVarious Pathogens20 - 80[6]
Chlorogenic AcidCarbapenem-resistant Klebsiella pneumoniae (CRKP)10,240[7]
Chlorogenic AcidPseudomonas putida~9,000 (25.4 mM)[8]

Experimental Protocols: Antibacterial Susceptibility Testing

Standardized methods are crucial for evaluating the antibacterial efficacy of natural compounds. The protocols recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are often adapted for this purpose.[9]

1. Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1 x 10⁸ CFU/mL) is prepared from an overnight culture of the test organism.[9]

  • Serial Dilution: The test compound (this compound) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no compound) and negative (broth only) controls are included.[10]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or spectrophotometrically.[9]

2. Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Plate Preparation: A standardized bacterial inoculum is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).[10]

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are cut into the agar.[10]

  • Application of Test Compound: A fixed volume of the this compound solution at a known concentration is added to each well. A solvent control and a positive control (a known antibiotic) are also included.[10]

  • Incubation: The plate is incubated for 24-48 hours.[9]

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antibacterial activity.[9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_broth Broth Microdilution cluster_agar Agar Well Diffusion cluster_results Data Analysis prep_culture Bacterial Culture (Overnight) prep_inoculum Standardize Inoculum (e.g., 0.5 McFarland) prep_culture->prep_inoculum broth_inoculate Inoculate Wells prep_inoculum->broth_inoculate agar_spread Spread Inoculum on Agar Plate prep_inoculum->agar_spread broth_dilute Serial Dilute ICQA in 96-well Plate broth_dilute->broth_inoculate broth_incubate Incubate Plate (18-24h, 37°C) broth_inoculate->broth_incubate agar_well Create Wells in Agar agar_spread->agar_well agar_add Add ICQA to Wells agar_well->agar_add agar_incubate Incubate Plate (24-48h, 37°C) agar_add->agar_incubate result_mic Determine MIC (Lowest concentration with no growth) result_zone Measure Zone of Inhibition (mm) cluster_assay cluster_assay cluster_assay->result_mic cluster_assay->result_zone

Workflow for Antibacterial Susceptibility Testing.

II. Antiviral Properties of this compound

This compound has demonstrated significant antiviral activities, most notably against the Hepatitis B virus (HBV).[11] Studies have also investigated the broader chlorogenic acid family against a range of other viruses, including influenza, HIV, and Enterovirus 71.[12][13][14]

Quantitative Antiviral Data

CompoundVirusAssay/Cell LineMetricValueReference
This compoundHepatitis B Virus (HBV)HepG2.2.15HBsAg Inhibition86.9%[11]
This compoundHepatitis B Virus (HBV)HepG2.2.15HBeAg Inhibition72.9%[11]
Chlorogenic AcidEnterovirus 71 (EV71)Plaque ReductionIC₅₀6.3 µg/mL[14][15]
Chlorogenic AcidInfluenza A (H1N1)MTS Assay / MDCKEC₅₀44.87 µM[12]
Chlorogenic AcidInfluenza A (H3N2)MTS Assay / MDCKEC₅₀62.33 µM[12]

Experimental Protocols: Antiviral Activity Assays

Evaluating the antiviral potential of a compound involves cell-based assays that measure the inhibition of viral replication or virus-induced cell death.

1. Plaque Reduction Assay

This is a standard method for determining the concentration of a compound that inhibits virus replication, often expressed as the 50% inhibitory concentration (IC₅₀).[16]

  • Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells, MDCK cells) is prepared in multi-well plates.[17]

  • Virus Infection: Cells are infected with a known amount of virus (to produce a countable number of plaques) in the presence of various concentrations of this compound.[14]

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are covered with a semi-solid medium (e.g., containing agar or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions or "plaques".

  • Incubation: Plates are incubated for several days to allow for plaque formation.

  • Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques in treated wells is counted and compared to the untreated virus control.

  • Calculation: The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50%.[14]

2. Cytopathic Effect (CPE) Inhibition Assay

This assay is used for viruses that cause visible damage (cytopathic effect) to host cells. The effectiveness of the compound is measured by its ability to protect cells from CPE.[12]

  • Procedure: Host cells are seeded in a 96-well plate and infected with the virus in the presence of serial dilutions of the test compound.

  • Incubation: The plate is incubated for a period sufficient to observe CPE in the untreated virus control wells (typically 2-5 days).

  • Endpoint Measurement: Cell viability is assessed using a colorimetric assay, such as the MTS or MTT assay, which measures mitochondrial activity in living cells.[12] The 50% effective concentration (EC₅₀) is the compound concentration that provides 50% protection of cells from virus-induced death.[12]

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis prep_cells Seed Host Cells in Multi-well Plate prep_virus Prepare Virus Stock & ICQA Dilutions inf_treat Infect Cells with Virus + various ICQA conc. prep_cells->inf_treat prep_virus->inf_treat inf_adsorb Adsorption Period (e.g., 1-2 hours) inf_treat->inf_adsorb inf_overlay Remove Inoculum & Add Semi-solid Overlay inf_adsorb->inf_overlay inf_incubate Incubate to Allow Plaque Formation inf_overlay->inf_incubate ana_fix Fix and Stain Cells (e.g., Crystal Violet) inf_incubate->ana_fix ana_count Count Plaques ana_fix->ana_count ana_calc Calculate % Inhibition and Determine IC₅₀ ana_count->ana_calc G icqa This compound ho1 Heme Oxygenase-1 (HO-1) Expression icqa->ho1 Induces hbv_core HBV Core Protein Stability ho1->hbv_core Reduces cccdna Nuclear HBV cccDNA Replenishment hbv_core->cccdna Required for hbv_rep HBV Replication cccdna->hbv_rep Leads to G icqa This compound hmgb1 HMGB1 icqa->hmgb1 Inhibits tlr4 TLR4 hmgb1->tlr4 Activates nfkb NF-κB Activation tlr4->nfkb Activates genes Pro-inflammatory & Pro-fibrotic Gene Expression nfkb->genes Induces

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isochlorogenic acid A, a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in various plants, including coffee beans and certain traditional medicinal herbs. It is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Accurate and reliable quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and the development of new therapeutic agents. This application note details a robust HPLC method for the analysis of this compound.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below. These parameters are based on established methods and provide excellent separation and quantification.[1][2][3]

ParameterRecommended Conditions
Chromatographic Column C18 reverse-phase column (e.g., Shodex C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with 0.1% Phosphoric Acid in Water (Solvent A) and Methanol (Solvent B) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 326 nm
Injection Volume 20 µL

Method Validation Summary

The performance of this HPLC method was validated to ensure its suitability for the intended application. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 0.04 - 40 µg/mL (r² > 0.999)[2]
Limit of Detection (LOD) 0.012 µg/mL[2]
Limit of Quantification (LOQ) 0.04 µg/mL[2]
Precision (RSD%) Intra-day: < 7.63%; Inter-day: < 7.63%[2]
Accuracy (Recovery) 98.59% - 103.25%[2]

Detailed Experimental Protocol

This section provides a step-by-step protocol for the preparation of solutions and the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Phosphoric acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve concentrations within the linear range (e.g., 0.04, 0.1, 0.5, 1, 5, 10, 20, and 40 µg/mL).

3. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, pharmaceutical formulation). A general procedure for a solid plant extract is provided below.

  • Accurately weigh a suitable amount of the powdered sample.

  • Extract the sample with an appropriate solvent (e.g., 80% methanol in water) using ultrasonication or another suitable extraction technique.[3]

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the calibration curve range.

4. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase (0.1% Phosphoric Acid in Water:Methanol, 50:50, v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 30°C and the UV detector wavelength to 326 nm.[3]

  • Inject 20 µL of each working standard solution in triplicate to construct a calibration curve.

  • Inject 20 µL of the prepared sample solutions in triplicate.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 90% methanol) to remove any strongly retained compounds, and then store it in an appropriate solvent.

5. Data Analysis

  • Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the reference standard.

  • Calculate the peak area of this compound in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of HPLC Method Parameters

hplc_parameters cluster_instrument Instrumental Parameters cluster_conditions Operating Conditions cluster_output Analytical Output Column Stationary Phase (C18 Column) Separation Separation Efficiency Column->Separation Mobile_Phase Mobile Phase (Acidified Water/Methanol) Mobile_Phase->Separation Detector Detector (UV @ 326 nm) Detection Sensitivity & Selectivity Detector->Detection Flow_Rate Flow Rate (1.0 mL/min) Flow_Rate->Separation Temperature Temperature (30°C) Temperature->Separation Separation->Detection

References

Application Notes and Protocols for the Identification of Isochlorogenic Acid A using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A, a prominent member of the chlorogenic acid family, is a naturally occurring phenolic compound found in a variety of plants, fruits, and vegetables. It is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties. Accurate identification and quantification of this compound are crucial for understanding its pharmacokinetic profile, metabolic fate, and therapeutic potential. This document provides detailed application notes and standardized protocols for the identification and analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique.

Principle of LC-MS for this compound Identification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The LC system separates this compound from other components in a complex mixture based on its physicochemical properties. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions provides a unique "fingerprint" for definitive identification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical to remove interfering substances and enrich the analyte of interest. The following are common protocols for different matrices.

a) Plant Material:

  • Extraction: Weigh 1.0 g of powdered plant material and add 20 mL of 70% methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

b) Biological Fluids (Plasma, Urine):

  • Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of acetonitrile or methanol to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter through a 0.22 µm syringe filter before injection.

c) Solid Phase Extraction (SPE) for Cleaner Samples:

For complex matrices requiring further cleanup, SPE can be employed.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute the this compound with 3 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described above.

Liquid Chromatography (LC) Parameters

The following parameters are a general guideline and may require optimization based on the specific LC system and sample matrix.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-30% B; 10-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and confident identification.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temperature 350°C
Nebulizer Pressure 45 psi
Scan Range (m/z) 100 - 1000
Collision Energy 20-40 eV (for MS/MS)

Data Presentation and Interpretation

Identification of this compound

The identification of this compound is based on a combination of its retention time and mass spectral data.

  • Retention Time: The retention time of the analyte peak should match that of a certified reference standard analyzed under the same conditions.

  • Mass Spectrum: In negative ion mode, this compound (molecular formula: C₂₅H₂₄O₁₂) typically exhibits a deprotonated molecule [M-H]⁻ at an m/z of 515.4192.

  • Fragmentation Pattern: Collision-induced dissociation (CID) of the [M-H]⁻ ion produces a characteristic fragmentation pattern. The major fragment ions are crucial for structural confirmation.

Quantitative Data Summary

The following table summarizes typical quantitative parameters obtained from a validated LC-MS/MS method for this compound.

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (RE%) ± 15%
Recovery 85 - 110%

Mandatory Visualizations

Experimental Workflow for LC-MS Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample (Plant Tissue, Plasma, etc.) Extraction Extraction / Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_System LC System Injection Filtration->LC_System LC_Column C18 Reverse-Phase Column LC_System->LC_Column Separation Analyte Separation LC_Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Identification Identification (RT, m/z, Fragments) Data_Acquisition->Identification Quantification Quantification Identification->Quantification Result Result Quantification->Result fragmentation_pathway cluster_fragments Parent This compound [M-H]⁻ m/z 515.1192 Fragment1 Caffeoylquinic Acid [M-H-Caffeoyl]⁻ m/z 353.0878 Parent->Fragment1 -162 Da (Caffeoyl) Fragment2 Quinic Acid [M-H-2*Caffeoyl]⁻ m/z 191.0561 Fragment1->Fragment2 -162 Da (Caffeoyl) Fragment3 Caffeic Acid [Caffeic Acid-H]⁻ m/z 179.0349 Fragment1->Fragment3 Retro-Diels-Alder Fragment4 [Quinic Acid-H-H₂O]⁻ m/z 173.0455 Fragment2->Fragment4 -18 Da (H₂O)

Application Notes and Protocols: Isolating Isochlorogenic Acid A from Lonicera japonica

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the isolation and purification of isochlorogenic acid A from the flower buds of Lonicera japonica (honeysuckle). The methodology described herein combines solvent extraction, ethyl acetate fractionation, and high-speed counter-current chromatography (HSCCC) to yield high-purity this compound.

Introduction

Lonicera japonica, commonly known as honeysuckle, is a traditional Chinese medicine with a rich history of use in treating various ailments. Its therapeutic properties are largely attributed to its diverse phytochemical composition, with chlorogenic acids being among the most significant bioactive constituents. This compound, a dicaffeoylquinic acid, is a prominent phenolic compound in Lonicera japonica that has garnered significant interest for its potential pharmacological activities. This protocol outlines a reliable method for its isolation, providing a foundation for further research and drug development.

Experimental Protocols

This protocol is synthesized from established methodologies and provides a comprehensive workflow for the isolation of this compound.

Sample Preparation and Extraction
  • Grinding: Dry flower buds of Lonicera japonica are pulverized into a fine powder using a suitable grinder.

  • Ultrasonic-Assisted Extraction:

    • A 100 g sample of the powdered plant material is subjected to extraction with 1000 mL of 70% aqueous ethanol.[1]

    • The extraction is facilitated by sonication for 30 minutes.[1]

    • This extraction procedure is repeated three times to ensure maximum recovery of the target compound.[1]

  • Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.[1]

Fractionation
  • Suspension: The dried crude extract is suspended in deionized water.

  • pH Adjustment: The pH of the aqueous suspension is adjusted to 2 with dilute hydrochloric acid.[1]

  • Liquid-Liquid Extraction: The acidified suspension is then partitioned with an equal volume of ethyl acetate. This extraction is performed three times.[1]

  • Concentration: The ethyl acetate fractions, which contain the this compound, are combined and evaporated to dryness under reduced pressure at 40°C.[1][2]

High-Speed Counter-Current Chromatography (HSCCC) Purification
  • Two-Phase Solvent System Preparation: A two-phase solvent system composed of n-hexane, ethyl acetate, isopropanol, and water in a volumetric ratio of 2:3:2:5 is prepared.[2][3] The mixture is thoroughly shaken and allowed to equilibrate and separate in a separatory funnel. The upper phase serves as the stationary phase, and the lower phase is used as the mobile phase.[3]

  • Sample Preparation for HSCCC: Approximately 150 mg of the dried ethyl acetate extract is dissolved in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the solvent system.[2][3]

  • HSCCC Operation:

    • The multilayer coiled column of the HSCCC instrument is first filled with the upper stationary phase.[3]

    • The apparatus is then rotated at a speed of 860 rpm, and the lower mobile phase is pumped into the column at a flow rate of 2.0 mL/min.[3]

    • After the system reaches hydrodynamic equilibrium, the sample solution is injected.

  • Fraction Collection and Analysis: The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the chromatogram. The fractions containing the purified this compound are pooled and concentrated.

Identification and Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is determined by HPLC.

    • Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is used for separation.[2]

    • Mobile Phase: A common mobile phase consists of a gradient of methanol and 0.4% phosphoric acid solution.[4]

    • Detection: The UV detector is set to a wavelength of 327 nm for the detection of this compound.

  • Structural Confirmation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).[2][3]

Data Presentation

The following table summarizes the quantitative data from a representative isolation of this compound from Lonicera japonica.

ParameterValueReference
Starting Plant Material (Dry Weight)100 g[1]
Extraction Solvent70% Aqueous Ethanol[1]
Extraction MethodUltrasonic-Assisted Extraction[1]
Ethyl Acetate Extract Yield7.51 g[1]
Amount of Extract for HSCCC150 mg[2][3]
HSCCC Solvent System (v/v/v/v)n-hexane:ethyl acetate:isopropanol:water (2:3:2:5)[2][3]
HSCCC Rotational Speed860 rpm[3]
HSCCC Mobile Phase Flow Rate2.0 mL/min[3]
Yield of this compound19.65 mg[2]
Purity of this compound99.1%[2][3]

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Dried Lonicera japonica Flower Buds grinding Pulverization start->grinding extraction Ultrasonic-Assisted Extraction (70% Ethanol) grinding->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Liquid-Liquid Fractionation (Ethyl Acetate) crude_extract->fractionation ea_fraction Ethyl Acetate Fraction fractionation->ea_fraction hsccc HSCCC Purification ea_fraction->hsccc pure_compound This compound hsccc->pure_compound analysis Purity & Structural Analysis (HPLC, MS, NMR) pure_compound->analysis final_product Purified this compound (>99%) analysis->final_product

Caption: A flowchart illustrating the key stages in the isolation of this compound.

References

Application Notes and Protocols for Bioassay Development: Isochlorogenic Acid A Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isochlorogenic acid A (ICGA), a prominent dicaffeoylquinic acid isomer, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a natural phenolic compound found in various plants, ICGA exhibits potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2] These attributes make it a compelling candidate for drug discovery and development. This document provides detailed application notes and standardized protocols for developing robust bioassays to screen and characterize the biological activity of this compound. The protocols outlined herein are intended for researchers, scientists, and professionals engaged in drug development.

Key Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms and signaling pathways:

  • Anti-inflammatory Activity: ICGA has been shown to mitigate inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4] This is achieved, in part, through the suppression of the HMGB1/TLR4/NF-κB signaling pathway.[1][5][6] Additionally, ICGA can inhibit the activity of kallikrein 5 (KLK5), a serine protease involved in inflammatory skin conditions like rosacea.[7][8]

  • Antioxidant Activity: As a potent antioxidant, ICGA effectively scavenges free radicals, including DPPH, hydroxyl, and superoxide radicals.[9] This activity is crucial in protecting cells from oxidative stress-induced damage.

  • Neuroprotective Effects: ICGA demonstrates neuroprotective potential by promoting neurite outgrowth and protecting neuronal cells from damage.[10]

  • Anticancer Activity: Research indicates that ICGA can inhibit the proliferation of various cancer cell lines.[11] One of the identified mechanisms involves the modulation of the FAK/PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the biological activity of this compound.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity of this compound

Assay TypeTargetIC50 / EC50Reference
DPPH Radical ScavengingDPPH RadicalIC50 = 4.26 µg/mL[1]
Kallikrein 5 (KLK5) InhibitionKLK5 EnzymeConcentration-dependent inhibition[8]
Giardia lamblia LeuRS InhibitionLeuRS EnzymeIC50 = 5.82 µg/mL[11]
TbCet1 InhibitionTbCet1 EnzymeIC50 = 70 nM[12]

Table 2: In Vitro Anticancer and Anti-inflammatory Activity of this compound

Cell LineAssayEffectConcentrationReference
MDA-MB-231 (Breast Cancer)Cell Viability (CCK-8)IC50 = 135.8 µM (24h)[11]
4T1 (Murine Breast Cancer)Cell Viability (CCK-8)IC50 = 154.9 µM (24h)[11]
RAW 264.7 (Macrophages)Nitric Oxide ProductionInhibition0-250 µg/mL (24h)[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for key bioassays to evaluate the activity of this compound.

Protocol 1: Anti-inflammatory Bioassay - TNF-α Inhibition in LPS-Stimulated Macrophages

Objective: To determine the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (ICGA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • ELISA kit for mouse TNF-α

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of ICGA in DMSO.

    • On the day of the experiment, prepare serial dilutions of ICGA in DMEM. The final DMSO concentration should not exceed 0.1%.

    • Remove the culture medium from the cells and replace it with fresh medium containing the desired concentrations of ICGA.

    • Include a vehicle control (medium with DMSO) and a positive control (a known TNF-α inhibitor).

    • Pre-incubate the cells with ICGA for 1-2 hours.

  • Stimulation:

    • After pre-incubation, add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α production.

    • Include a negative control group with cells that are not treated with LPS.

    • Incubate the plates for 18-24 hours at 37°C.

  • Quantification of TNF-α:

    • After incubation, centrifuge the plates and collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay (MTT): [13][14]

    • After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed TNF-α inhibition is not due to cytotoxicity.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of TNF-α inhibition for each ICGA concentration relative to the LPS-stimulated control.

  • Determine the IC50 value of ICGA for TNF-α inhibition.

  • Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cellular Antioxidant Activity (CAA) Bioassay

Objective: To measure the intracellular antioxidant activity of this compound in a cell-based assay using the DCFH-DA probe.[9][10][15][16]

Materials:

  • Human hepatocarcinoma (HepG2) or other suitable adherent cell line

  • Cell culture medium (e.g., MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a free radical initiator

  • Quercetin (as a positive control)

  • This compound (ICGA)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Compound and Probe Loading:

    • Prepare serial dilutions of ICGA and quercetin in treatment medium.

    • Prepare a 50 µM working solution of DCFH-DA in treatment medium.

    • Wash the cells once with HBSS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Immediately add 100 µL of the ICGA or quercetin dilutions to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • After incubation, remove the solution and wash the cells gently with HBSS.

    • Prepare a 600 µM solution of AAPH in HBSS.

    • Add 100 µL of the AAPH solution to each well to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.

Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

  • Determine the Cellular Antioxidant Activity (CAA) value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

  • Express the results as quercetin equivalents (QE).

Protocol 3: Neurite Outgrowth Bioassay

Objective: To assess the effect of this compound on promoting neurite outgrowth in a neuronal cell line (e.g., PC-12 or SH-SY5Y).[2][3][17][18]

Materials:

  • PC-12 or SH-SY5Y cell line

  • Cell culture medium appropriate for the cell line

  • Nerve Growth Factor (NGF) as a positive control

  • This compound (ICGA)

  • Poly-L-lysine coated cell culture plates or flasks

  • Formaldehyde or paraformaldehyde for cell fixation

  • Triton X-100 for permeabilization

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Culture and Plating:

    • Culture the neuronal cells according to standard protocols.

    • Seed the cells onto poly-L-lysine coated 24- or 48-well plates at an appropriate density.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of ICGA in the cell culture medium.

    • Treat the cells with different concentrations of ICGA.

    • Include a negative control (vehicle) and a positive control (NGF at an optimal concentration).

    • Incubate the cells for 48-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.

    • Incubate with the primary antibody against β-III tubulin overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to quantify neurite length and branching.

    • Measure the total neurite length per cell or the percentage of cells with neurites longer than a defined threshold.

Data Analysis:

  • Compare the neurite outgrowth in ICGA-treated cells to the negative and positive controls.

  • Determine the effective concentration (EC50) of ICGA for promoting neurite outgrowth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its bioactivity screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates HMGB1_ext Extracellular HMGB1 HMGB1_ext->TLR4 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ICGA Isochlorogenic Acid A ICGA->TLR4 Inhibits ICGA->HMGB1_ext Inhibits Release ICGA->NFkB Inhibits Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Induces

Caption: ICGA inhibits the HMGB1/TLR4/NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes ICGA Isochlorogenic Acid A ICGA->FAK Inhibits G cluster_assays Bioactivity Assays start Start: This compound (ICGA) Sample assay_prep Prepare Cell Cultures (e.g., Macrophages, Neurons, Cancer Cells) start->assay_prep treatment Treat Cells with Varying Concentrations of ICGA assay_prep->treatment incubation Incubate for Defined Period treatment->incubation anti_inflammatory Anti-inflammatory (e.g., TNF-α ELISA) incubation->anti_inflammatory antioxidant Antioxidant (e.g., CAA Assay) incubation->antioxidant neuroprotective Neuroprotective (e.g., Neurite Outgrowth) incubation->neuroprotective anticancer Anticancer (e.g., MTT Assay) incubation->anticancer data_analysis Data Acquisition & Analysis (e.g., IC50, EC50) anti_inflammatory->data_analysis antioxidant->data_analysis neuroprotective->data_analysis anticancer->data_analysis end End: Characterize ICGA Activity data_analysis->end

References

Application of Isochlorogenic Acid A in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICGA), a dicaffeoylquinic acid, is a natural phenolic compound found in various plants, including honeysuckle and coffee beans. As a member of the chlorogenic acid family, it has garnered significant interest in the cosmetic industry due to its potent biological activities. ICGA and its related compounds exhibit strong antioxidant, anti-inflammatory, anti-aging, and skin-whitening properties. These characteristics make it a promising active ingredient for a wide range of cosmetic and dermatological formulations aimed at protecting the skin from environmental aggressors, improving skin tone and texture, and combating the signs of aging.

This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of this compound in cosmetic science. For a comprehensive overview, data for the closely related and more extensively studied Chlorogenic Acid (CGA) are also included.

Key Cosmetic Applications and Mechanisms of Action

  • Antioxidant Protection: this compound is an effective free radical scavenger, protecting skin cells from oxidative stress induced by UV radiation and pollution. This activity helps to prevent premature aging and maintain skin health.

  • Anti-Aging: By combating oxidative stress, inhibiting matrix metalloproteinases (MMPs), and promoting collagen synthesis, ICGA helps to preserve the skin's structural integrity, reducing the appearance of fine lines and wrinkles.[1][2]

  • Anti-Inflammatory Effects: ICGA exhibits anti-inflammatory properties by modulating the production of pro-inflammatory mediators.[3] This makes it suitable for formulations targeting sensitive or irritated skin, and conditions like rosacea.[3]

  • Skin Whitening and Hyperpigmentation Control: this compound and its isomers can inhibit the activity of tyrosinase, the key enzyme in melanin synthesis.[4][5] This action helps to reduce hyperpigmentation, even out skin tone, and impart a brighter complexion.

  • UV Protection: Studies have shown that chlorogenic acids can absorb UVB radiation and protect skin cells from UV-induced DNA damage and apoptosis, suggesting a role in photoprotection.[6][7]

Data Presentation: Efficacy of this compound and Related Compounds

The following tables summarize quantitative data on the key cosmetic-related bioactivities of this compound (ICGA) and Chlorogenic Acid (CGA).

Table 1: Antioxidant Activity

Compound/ExtractAssayResultReference
This compoundDPPH Radical ScavengingUp to 97.04% scavenging activity
This compoundHydroxyl Radical ScavengingUp to 60.01% scavenging activity
This compoundIn vivo (Zebrafish)60.4% antioxidant capacity at 25 µg/mL
Chlorogenic AcidDPPH Radical Scavenging (IC₅₀)6.17 µg/mL[8]
Chlorogenic AcidFerrous Sulfate-induced Lipid Peroxidation Inhibition (IC₅₀)6.17 µg/mL[8]

Table 2: Tyrosinase Inhibition Activity

CompoundAssayResult (IC₅₀)Reference
Diacyl derivative of CGAMelanin formation inhibition in α-MSH stimulated B16 melanoma cells1.1 ± 0.1 μM[9]
Pyridine analogue of CGAMelanin formation inhibition in α-MSH stimulated B16 melanoma cells2.5 ± 0.7 μM[9]
Kojic Acid (Positive Control)Melanin formation inhibition in α-MSH stimulated B16 melanoma cells54.0 ± 1.5 μM[9]

Note: Data on tyrosinase inhibition for this compound is limited; however, related chlorogenic acid derivatives show potent activity.

Table 3: Anti-Inflammatory Effects

CompoundCell LineAssayResult (IC₅₀)Reference
Chlorogenic AcidRAW 264.7 MacrophagesLPS-induced ROS Production28.2 µg/mL[8]
Chlorogenic AcidRAW 264.7 MacrophagesLPS-induced NO Production107 µg/mL[8]

Table 4: Effects on Collagen Metabolism

CompoundCell LineEffectObservationReference
Chlorogenic AcidHuman Dermal Fibroblasts (HDFs)Increased Collagen I ExpressionSignificant up-regulation of Col1 mRNA and protein[10]
Chlorogenic AcidHuman Dermal Fibroblasts (HDFs)Increased Collagen SecretionSignificant induction of total collagen secretion[10]
Chlorogenic AcidUVA-irradiated HDFsDecreased MMP-1 & MMP-3 LevelsRegulation of collagen metabolism

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (capable of reading at ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark bottle to protect it from light.[3]

  • Preparation of Test Samples: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions from the stock solution to determine the IC₅₀ value.

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of each sample dilution to different wells.

    • Prepare a blank for each sample concentration containing 100 µL of the sample and 100 µL of the solvent (instead of DPPH solution).

    • Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each of the sample wells.[3][4]

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[4][11]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100

    • Where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample (corrected for the blank).

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit tyrosinase activity, a key function for skin whitening and anti-hyperpigmentation agents.

Materials:

  • Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader (capable of reading at ~475 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.[12]

    • Prepare a solution of L-DOPA (e.g., 10 mM) in phosphate buffer.[12]

    • Prepare various concentrations of the test compound and the positive control.

  • Reaction Setup: In a 96-well plate, combine the following:

    • 100 µL of 0.1 M phosphate buffer (pH 6.8)

    • 40 µL of the tyrosinase solution

    • 20 µL of the test compound solution (or solvent for control)[12]

  • Pre-incubation: Mix the components and pre-incubate the plate at room temperature for 10 minutes.[12]

  • Initiation of Reaction: Add 40 µL of the L-DOPA solution to each well to start the reaction.[12]

  • Incubation: Incubate the plate at 37°C for 20 minutes. The formation of dopachrome will result in a color change.[12]

  • Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader.[12][13]

  • Calculation: Calculate the percentage of tyrosinase inhibition using the following formula: Inhibition (%) = [ (A_control - A_sample) / A_control ] × 100

    • Where A_control is the absorbance of the enzyme reaction without an inhibitor, and A_sample is the absorbance with the test compound.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test sample to determine the IC₅₀ value.

Measurement of Inflammatory Cytokines in Cell Culture

This protocol outlines a general method for quantifying the anti-inflammatory effects of this compound by measuring cytokine levels in cell culture models (e.g., human keratinocytes or macrophages) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human keratinocytes (e.g., HaCaT) or macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, UV radiation)

  • Test compound (this compound)

  • Commercial ELISA kit for the target cytokine (e.g., TNF-α, IL-6, IL-1β)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Include a vehicle control (cells treated with solvent only).

  • Inflammatory Stimulation: After pre-treatment, add the inflammatory stimulus (e.g., LPS) to the wells (except for the negative control wells) and incubate for a period sufficient to induce cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well. Centrifuge the supernatant to remove any cells or debris.

  • Cytokine Quantification (ELISA):

    • Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.[6]

    • Briefly, this typically involves adding the collected supernatants and standards to an antibody-coated microplate, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance using a microplate reader at the wavelength specified in the ELISA kit protocol.

    • Generate a standard curve from the standards provided in the kit.

    • Use the standard curve to calculate the concentration of the cytokine in each sample.

    • Compare the cytokine concentrations in the ICGA-treated groups to the stimulated control group to determine the percentage reduction in cytokine production.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key molecular pathways through which this compound exerts its cosmetic benefits.

Anti_Aging_Pathway UV UV Radiation ROS ↑ Reactive Oxygen Species (ROS) UV->ROS ICGA This compound ICGA->ROS Scavenges NFkB NF-κB Activation ICGA->NFkB Inhibits MMPs ↑ MMPs (MMP-1, MMP-3) ICGA->MMPs Inhibits TGFb TGF-β/Smad Pathway ICGA->TGFb Activates MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK ROS->NFkB AP1 AP-1 Activation MAPK->AP1 Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AP1->MMPs Collagen_Deg Collagen Degradation MMPs->Collagen_Deg Inflammation Inflammation Cytokines->Inflammation Aging Skin Aging (Wrinkles, Laxity) Collagen_Deg->Aging Collagen_Syn ↑ Collagen Synthesis TGFb->Collagen_Syn Collagen_Syn->Aging Prevents Inflammation->Aging

Caption: Anti-aging mechanism of this compound.

Melanogenesis_Inhibition UV_MSH UV, α-MSH Melanocyte Melanocyte UV_MSH->Melanocyte Tyrosinase_Gene Tyrosinase Gene (TYR) Melanocyte->Tyrosinase_Gene stimulates Tyrosinase Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase expresses Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin multiple steps Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation ICGA Isochlorogenic Acid A ICGA->Tyrosinase Inhibits

Caption: Inhibition of melanogenesis by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Mechanisms cluster_2 Formulation & Stability cluster_3 Final Product A Compound (this compound) B Antioxidant Assays (DPPH, etc.) A->B C Enzyme Inhibition (Tyrosinase) A->C D Cell-Based Assays (Keratinocytes, Fibroblasts) A->D H Formulation Development (Cream, Serum) B->H C->H E Anti-inflammatory (Cytokine Measurement) D->E F Anti-aging (Collagen, MMPs) D->F G Photoprotection (UV-induced damage) D->G E->H F->H G->H I Stability & Safety Testing H->I J Cosmetic Product I->J

Caption: Workflow for cosmetic ingredient evaluation.

References

Troubleshooting & Optimization

isochlorogenic acid A stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isochlorogenic acid A (3,5-dicaffeoylquinic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in aqueous solutions. Here you will find frequently asked questions, troubleshooting guides for experimental work, and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing composition over time, even when stored in the dark. What is happening?

A1: this compound is susceptible to degradation in aqueous solutions, primarily through isomerization and hydrolysis. The stability is highly dependent on the pH of the solution. Under neutral to alkaline conditions, this compound (3,5-diCQA) can rapidly isomerize to other dicaffeoylquinic acid isomers, such as 3,4-diCQA and 4,5-diCQA[1]. Additionally, hydrolysis of the ester bonds can occur, leading to the formation of mono-caffeoylquinic acids (e.g., 3-CQA, 4-CQA, 5-CQA) and caffeic acid. To minimize these changes, it is recommended to prepare fresh solutions or store stock solutions under acidic conditions (e.g., pH < 4) and at low temperatures.

Q2: I am observing significant degradation of my this compound sample when I heat it. What is the thermal stability of this compound?

A2: this compound, like other dicaffeoylquinic acids, is sensitive to heat. Heating aqueous solutions can accelerate both isomerization and hydrolysis. For instance, heating a solution of 3,5-diCQA at 100°C leads to its degradation and the formation of its isomers, 3,4-diCQA and 4,5-diCQA. Dicaffeoylquinic acids are generally less stable than mono-caffeoylquinic acids under thermal stress[1]. If your experimental protocol requires heating, it is advisable to minimize the duration and temperature of exposure. Consider conducting a preliminary time-course experiment to determine the extent of degradation under your specific conditions.

Q3: Should I be concerned about the stability of this compound in solution when exposed to ambient light?

A3: Yes, exposure to light can contribute to the degradation of caffeoylquinic acids[1]. While some studies suggest that chlorogenic acid (5-CQA) is relatively stable under UVA and UVB irradiation, it is best practice to protect solutions of this compound from light to prevent potential photodegradation[2]. Storing solutions in amber vials or wrapping containers in aluminum foil is recommended, especially for long-term storage or during lengthy analytical runs[1].

Q4: I am having trouble with peak tailing and poor resolution when analyzing this compound and its isomers by HPLC. What can I do to improve the chromatography?

A4: Peak tailing and co-elution are common issues in the HPLC analysis of phenolic acids like this compound. Here are some troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase is critical. This compound has acidic phenolic hydroxyl groups. Operating at a pH well below the pKa of these groups (typically by adding 0.1% formic or phosphoric acid to the aqueous phase) will ensure the molecule is in its neutral form, which generally results in better peak shape on reverse-phase columns[3].

  • Column Choice: A high-quality, end-capped C18 column is a good starting point. If peak tailing persists, it could be due to secondary interactions with residual silanol groups on the silica support. In such cases, using a column with a different stationary phase (e.g., a phenyl-hexyl phase) or a column specifically designed for polar compounds might be beneficial.

  • Gradient Optimization: A well-optimized gradient elution program is often necessary to resolve the various isomers (3,5-diCQA, 3,4-diCQA, 4,5-diCQA) and potential degradation products (mono-caffeoylquinic acids). A shallow gradient may be required to separate closely eluting isomers.

  • Temperature Control: Maintaining a constant and slightly elevated column temperature (e.g., 30-35°C) can improve peak shape and reproducibility by reducing mobile phase viscosity and enhancing mass transfer kinetics[3].

Quantitative Data on Stability

The following tables summarize the stability of this compound (3,5-diCQA) under various conditions.

Table 1: Effect of Temperature on the Stability of 3,5-diCQA in 50% Aqueous Methanol (7 days)

Temperature% Degradation of 3,5-diCQA
4 °CRelatively stable
Room Temperature7.03%

Data adapted from a study on the stability of caffeoylquinic acids. The study noted that di-acyl CQAs were less stable than mono-acyl CQAs at room temperature.[1]

Table 2: Effect of Light on the Stability of 3,5-diCQA in 50% Aqueous Methanol at Room Temperature (7 days)

Storage Condition% Degradation of 3,5-diCQA
Amber bottle7.03%
Transparent bottle14.43%

Data highlights the increased degradation upon exposure to light.[4]

Table 3: Effect of pH on the Stability of 3,5-diCQA in Aqueous Solution

pHStabilityPrimary Degradation Pathway
Acidic (e.g., < 4)Stable-
Neutral to AlkalineUnstableIsomerization to 3,4-diCQA and 4,5-diCQA

Qualitative summary based on findings that 3,5-diCQA is stable under acidic conditions but isomerizes at neutral and basic pH values.[1]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Degradation Products

This protocol is a representative method for the quantitative analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric acid or Formic acid (analytical grade).

    • Ultrapure water.

    • This compound standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical gradient could be: 0-8 min, 15% B; 8-12 min, 15-30% B; 12-16 min, 30% B; 16-20 min, 30-15% B. Adjust as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C[3].

    • Detection Wavelength: 330 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare stock solutions of this compound in methanol.

    • Prepare working standards and samples by diluting with the initial mobile phase composition.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject standards to generate a calibration curve, followed by the samples.

    • Identify and quantify peaks based on retention time and comparison with the standard.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Collect samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to faster degradation. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven. Collect samples at various time points (e.g., 0, 1, 3, 7 days).

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be kept in the dark at the same temperature. Collect samples at defined intervals.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (such as the one described in Protocol 1).

    • Use a Diode Array Detector to assess peak purity.

    • If available, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Visualizations

degradation_pathway cluster_diCQA Dicaffeoylquinic Acids (diCQA) cluster_monoCQA Mono-caffeoylquinic Acids (mono-CQA) 3,5-diCQA This compound (3,5-diCQA) 3,4-diCQA 3,4-diCQA 3,5-diCQA->3,4-diCQA Isomerization (neutral/alkaline pH, heat) 4,5-diCQA 4,5-diCQA 3,5-diCQA->4,5-diCQA Isomerization (neutral/alkaline pH, heat) 3-CQA 3-CQA 3,5-diCQA->3-CQA Hydrolysis 5-CQA 5-CQA 3,5-diCQA->5-CQA Hydrolysis 3,4-diCQA->4,5-diCQA 3,4-diCQA->3-CQA 4-CQA 4-CQA 3,4-diCQA->4-CQA 4,5-diCQA->4-CQA 4,5-diCQA->5-CQA Caffeic_Acid Caffeic Acid 3-CQA->Caffeic_Acid Hydrolysis 4-CQA->Caffeic_Acid Hydrolysis 5-CQA->Caffeic_Acid Hydrolysis

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Aqueous Solution of this compound stress Apply Stress Conditions (pH, Temp, Light) prep->stress hplc HPLC-UV/DAD Analysis stress->hplc lcms LC-MS for Identification (Optional) hplc->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Elucidate Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for stability testing of this compound.

troubleshooting_guide start Poor Peak Shape (Tailing/Fronting) check_ph Is mobile phase pH < 4? start->check_ph adjust_ph Action: Add 0.1% Formic or Phosphoric Acid to Mobile Phase A check_ph->adjust_ph No check_column Is column old or showing high backpressure? check_ph->check_column Yes end Improved Peak Shape adjust_ph->end replace_column Action: Flush column or replace with a new one check_column->replace_column Yes check_solvent Is sample solvent stronger than mobile phase? check_column->check_solvent No replace_column->end adjust_solvent Action: Dissolve sample in initial mobile phase check_solvent->adjust_solvent Yes check_solvent->end No adjust_solvent->end

Caption: Troubleshooting HPLC peak shape issues.

References

Technical Support Center: Optimizing Isochlorogenic Acid A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of isochlorogenic acid A (3,5-dicaffeoylquinic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: Ethanol-water mixtures have been shown to be highly effective for extracting this compound. For instance, a 70% ethanol solution is optimal for extracting 3,5-dicaffeoylquinic acid from chicory roots at 30°C.[1] For accelerated solvent extraction (ASE) of the same compound from chicory roots, an ethanol concentration of 57% at 95°C yielded optimal results.[2] In studies on Artemisia turanica, a hydroethanolic (1:1 v/v) extract showed the highest phenolic content and antioxidant activity, from which this compound was isolated.[3][4][5]

Q2: What is the impact of temperature on this compound extraction yield and stability?

A2: Temperature is a critical parameter. For conventional extraction of 3,5-dicaffeoylquinic acid from chicory roots with 70% ethanol, the extraction is rapid, with equilibrium reached in 1 minute at temperatures of 50°C and above.[6] With water as the solvent, the extraction is much faster at higher temperatures, such as 90°C.[6][7] However, high temperatures can also lead to the degradation or isomerization of chlorogenic acids.[8] For example, a study on ionic liquid-based ultrasound-assisted extraction of isochlorogenic acid C noted a decrease in extraction efficiency with increased temperature, possibly due to degradation.[9] It is crucial to balance extraction efficiency with the thermal stability of the compound.

Q3: How does the solid-to-liquid ratio influence the extraction efficiency?

A3: The solid-to-liquid ratio is a key factor in achieving efficient extraction. A higher solvent volume generally leads to a better extraction yield. For the extraction of 3,5-dicaffeoylquinic acid from chicory roots, the best yields were achieved at a high solid-to-liquid ratio, reaching an equilibrium from a ratio of 1/100.[1][6] Ratios of 1/10, 1/20, and 1/30 were found to have insufficient solvent volume to recover the chlorogenic acids effectively.[1]

Q4: What are some common advanced extraction techniques for this compound?

A4: Besides conventional solvent extraction, techniques like Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE) are employed. ASE uses elevated temperatures and pressures to enhance extraction efficiency. Optimal conditions for ASE of 3,5-dicaffeoylquinic acid from forced chicory roots were found to be 95°C and 57% ethanol.[2] UAE is another green technique that can improve extraction yields and reduce extraction times.

Troubleshooting Guide

Issue Possible Causes Solutions
Low Yield of this compound - Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. - Insufficient Solvent Volume: The solid-to-liquid ratio may be too low.[1] - Inadequate Extraction Time or Temperature: The extraction conditions may not be sufficient to efficiently extract the compound.[6] - Degradation of this compound: High temperatures or unsuitable pH can cause degradation.[9][10][11]- Optimize Solvent: Test different ethanol-water concentrations (e.g., 50-80%).[1][8] - Increase Solid-to-Liquid Ratio: A ratio of 1/100 has been shown to be effective.[1][6] - Adjust Extraction Parameters: For 70% ethanol, extraction at 50-70°C for at least 1-15 minutes is recommended.[6][7] For water extraction, consider higher temperatures (e.g., 90°C) for a very short duration.[6][7] - Control Temperature and pH: Avoid excessively high temperatures and consider the pH of the extraction solvent.[10][11][12]
Presence of Impurities in the Extract - Co-extraction of other compounds: The solvent may be extracting other similar compounds.- Use a Multi-Step Extraction/Purification: Sequential maceration with solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate, ethanol, and ethanol-water) can help in preliminary fractionation.[3][5] - Chromatographic Purification: Employ techniques like Vacuum Liquid Chromatography (VLC) followed by semi-preparative HPLC for isolation and purification.[3][4][5]
Inconsistent Extraction Results - Variability in Plant Material: The concentration of this compound can vary depending on the plant source, harvest time, and storage conditions. - Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different yields.- Standardize Plant Material: Use plant material from the same source and batch, and ensure consistent drying and grinding procedures. - Maintain Strict Control Over Parameters: Carefully control temperature, time, solvent concentration, and solid-to-liquid ratio for each extraction.

Data on Extraction Parameters for this compound (3,5-dicaffeoylquinic acid)

Plant MaterialExtraction MethodSolventTemperature (°C)Solid-to-Liquid RatioTimeYield (mg/g DM)Reference
Forced Witloof Chicory RootsConventional70% Ethanol70-< 6 min5.97 ± 0.30[6][7]
Forced Witloof Chicory RootsConventionalWater90-< 1 min6.44 ± 0.59[6][7]
Forced Witloof Chicory RootsConventional70% Ethanol301/10024 h3.70 ± 0.07[1][6]
Forced Chicory RootsAccelerated Solvent Extraction (ASE)57% Ethanol95--5.41 ± 0.79[2]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction of this compound from Chicory Roots

This protocol is based on the findings for optimal extraction from forced witloof chicory roots.[1][6][7]

  • Sample Preparation: Dry the chicory roots and grind them into a fine powder.

  • Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.

  • Extraction:

    • Weigh a specific amount of the powdered plant material.

    • Add the 70% ethanol solvent at a solid-to-liquid ratio of 1:100 (w/v).

    • Heat the mixture to 70°C.

    • Maintain the extraction for approximately 6 minutes with constant stirring.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator at a temperature below 45°C to avoid degradation.

  • Analysis: Analyze the yield of this compound using HPLC.

Protocol 2: Bioassay-Guided Isolation of this compound from Artemisia turanica

This protocol outlines a method for the isolation and purification of this compound.[3][4][5]

  • Initial Extraction (Sequential Maceration):

    • Extract the air-dried and ground aerial parts of Artemisia turanica sequentially with petroleum ether, dichloromethane, ethyl acetate, ethanol, and finally an ethanol-water (1:1 v/v) mixture. Perform each solvent extraction multiple times (e.g., 3 times with 2L of each solvent for 200g of plant material).

    • Filter and dry each extract using a rotary evaporator at a temperature below 45°C.

  • Fractionation (Vacuum Liquid Chromatography - VLC):

    • Subject the most active extract (typically the hydroethanolic extract) to VLC on a reversed-phase column.

    • Elute with a step gradient of methanol-water (e.g., from 5% to 100% methanol).

    • Collect the resulting fractions.

  • Purification (Semi-Preparative HPLC):

    • Further fractionate the most promising VLC fraction (based on bioassays or analytical chromatography) using semi-preparative HPLC with a C18 column.

    • Use a gradient of a suitable mobile phase (e.g., methanol-water) to isolate pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as NMR and MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Optimization cluster_analysis Analysis & Purification cluster_end Final Product start Plant Material grind Drying & Grinding start->grind solvent Solvent Selection (e.g., EtOH/Water Ratio) grind->solvent temp Temperature Optimization solvent->temp time Time Optimization temp->time ratio Solid/Liquid Ratio time->ratio filter Filtration ratio->filter concentrate Concentration (Rotary Evaporation) filter->concentrate hplc HPLC Analysis concentrate->hplc purify Purification (e.g., Prep-HPLC) hplc->purify end Pure this compound purify->end

Caption: Experimental workflow for optimizing this compound extraction.

troubleshooting_guide cluster_parameters Extraction Parameters cluster_stability Compound Stability cluster_solutions Solutions start Low this compound Yield? check_solvent Is solvent optimal? (e.g., 50-80% EtOH) start->check_solvent Yes check_ratio Is S/L ratio sufficient? (e.g., >= 1:100) check_solvent->check_ratio Yes optimize_solvent Test different solvent ratios check_solvent->optimize_solvent No check_temp_time Are temp/time adequate? (e.g., 70°C, >6 min) check_ratio->check_temp_time Yes increase_ratio Increase solvent volume check_ratio->increase_ratio No check_degradation Potential degradation? (High temp or extreme pH) check_temp_time->check_degradation Yes adjust_conditions Modify temp and time check_temp_time->adjust_conditions No control_conditions Lower temp, control pH check_degradation->control_conditions Yes end_node Re-evaluate Yield check_degradation->end_node No optimize_solvent->end_node increase_ratio->end_node adjust_conditions->end_node control_conditions->end_node

Caption: Troubleshooting decision tree for low this compound yield.

References

preventing isomerization of isochlorogenic acid A during processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isochlorogenic acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound during experimental processing.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the main factors that cause the isomerization of this compound?

    • A1: The primary factors leading to the isomerization of this compound (3,5-dicaffeoylquinic acid) are elevated temperature, alkaline pH, and exposure to UV light.[1][2][3] Even during rapid extraction methods, isomerization can occur.[4]

  • Q2: What are the common isomers formed from this compound?

    • A2: this compound can isomerize to other dicaffeoylquinic acids, such as isochlorogenic acid B (3,4-dicaffeoylquinic acid) and isochlorogenic acid C (4,5-dicaffeoylquinic acid), through acyl migration.[5]

  • Q3: How can I minimize isomerization during sample extraction?

    • A3: To minimize isomerization, it is crucial to use mild extraction conditions. This includes using lower temperatures, slightly acidic solvents, and protecting the sample from light.[3][6] Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be optimized for shorter extraction times, which can also help reduce isomerization.[7][8]

  • Q4: What is the ideal pH range for storing this compound solutions?

    • A4: this compound is more stable in acidic conditions. A pH range of 4-5 is generally recommended for storage and during processing to minimize degradation and isomerization.[4][9] Stability decreases significantly as the pH becomes neutral or alkaline.[1][10][11]

  • Q5: Can I use additives to improve the stability of this compound?

    • A5: Yes, antioxidants such as ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to improve the stability of dicaffeoylquinic acids and slow down their degradation, particularly under conditions that would otherwise promote isomerization.[1][12]

Troubleshooting Common Problems

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected peaks in HPLC chromatogram Isomerization of this compound during sample preparation or analysis.- Prepare samples fresh and at low temperatures.- Use a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid).- Reduce the temperature of the autosampler and column.- Protect samples from light.
Loss of this compound content over time Degradation due to improper storage conditions (high temperature, neutral/alkaline pH, light exposure).- Store stock solutions and samples at -20°C or below.- Use amber vials or wrap containers in aluminum foil.- Buffer solutions to a pH of 4-5.
Poor reproducibility of analytical results Inconsistent sample handling leading to variable levels of isomerization.- Standardize all sample preparation steps, including extraction time, temperature, and solvent pH.- Ensure consistent light protection measures are in place for all samples.
Brownish discoloration of the sample solution Oxidation of the phenolic compounds.- Degas solvents before use.- Consider adding an antioxidant like ascorbic acid to the sample solvent.- Store samples under an inert atmosphere (e.g., nitrogen or argon) if possible.

Data on this compound Stability

The stability of dicaffeoylquinic acids, including this compound, is significantly influenced by pH and temperature. The following table summarizes the general stability trends.

ConditionEffect on Dicaffeoylquinic Acids (including this compound)Recommendations for Minimizing Isomerization
pH Stability decreases as pH increases. Isomerization and degradation are more pronounced in neutral and alkaline conditions (pH > 6).[1][4][10][11]Maintain a slightly acidic pH (4-5) during extraction, purification, and analysis.
Temperature Higher temperatures accelerate isomerization and degradation.[2][5]Perform all experimental steps at low temperatures (e.g., on ice or in a cold room). For extraction, consider methods that allow for lower temperatures or shorter durations.
Light/UV Exposure to UV light can induce cis/trans isomerization of the caffeoyl groups.[13] While one study suggests chlorogenic acid is stable under UVA/UVB, it's a good practice to protect all chlorogenic acids from light.[14]Work in a dimly lit area and use amber glassware or foil-wrapped containers to protect samples and solutions from light.[15]
Solvent The type of solvent and the presence of water can influence the rate of isomerization.[3]Use high-purity solvents and be consistent with the solvent composition. For extractions, ethanol/water mixtures with a slightly acidic modifier are often used.[5]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) to Minimize Isomerization

This protocol is designed for the efficient extraction of this compound from plant material while minimizing isomerization.

  • Materials:

    • Dried and powdered plant material

    • Extraction solvent: 80% Ethanol with 0.1% formic acid (v/v)

    • Ultrasonic bath/sonicator

    • Centrifuge

    • Amber centrifuge tubes

    • 0.22 µm syringe filter

  • Procedure:

    • Weigh 1 gram of the powdered plant material into a 50 mL amber centrifuge tube.

    • Add 20 mL of the pre-chilled extraction solvent.

    • Vortex briefly to ensure the sample is fully wetted.

    • Place the tube in an ultrasonic bath filled with ice-cold water.

    • Sonicate for 15 minutes, maintaining the water bath temperature below 10°C.

    • Immediately after sonication, centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

    • Carefully decant the supernatant into a clean amber vial.

    • Filter the extract through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

    • Store the extract at -20°C if not analyzed immediately.

Protocol 2: HPLC-UV Method for the Analysis of this compound and its Isomers

This method allows for the separation and quantification of this compound and its common isomers.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV/Vis or DAD detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-30% B

      • 25-30 min: 30-10% B

      • 30-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 327 nm.[16]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phases and degas them thoroughly.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Prepare standard solutions of this compound and any available isomer standards in the mobile phase or a compatible solvent.

    • Inject the standards to determine their retention times and create calibration curves.

    • Inject the prepared sample extracts.

    • Identify and quantify this compound and its isomers by comparing their retention times and UV spectra with the standards.

Visualizations

Isomerization_Pathway cluster_conditions Influencing Factors Temperature Temperature This compound\n(3,5-dicaffeoylquinic acid) This compound (3,5-dicaffeoylquinic acid) Temperature->this compound\n(3,5-dicaffeoylquinic acid) pH (Alkaline) pH (Alkaline) pH (Alkaline)->this compound\n(3,5-dicaffeoylquinic acid) UV Light UV Light UV Light->this compound\n(3,5-dicaffeoylquinic acid) Isochlorogenic Acid B\n(3,4-dicaffeoylquinic acid) Isochlorogenic Acid B (3,4-dicaffeoylquinic acid) This compound\n(3,5-dicaffeoylquinic acid)->Isochlorogenic Acid B\n(3,4-dicaffeoylquinic acid) Acyl Migration Isochlorogenic Acid C\n(4,5-dicaffeoylquinic acid) Isochlorogenic Acid C (4,5-dicaffeoylquinic acid) This compound\n(3,5-dicaffeoylquinic acid)->Isochlorogenic Acid C\n(4,5-dicaffeoylquinic acid) Acyl Migration Isochlorogenic Acid B\n(3,4-dicaffeoylquinic acid)->Isochlorogenic Acid C\n(4,5-dicaffeoylquinic acid) Acyl Migration

Caption: Isomerization pathways of this compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample_Prep Sample Preparation (Grinding, Low Temp) Extraction Optimized UAE/MAE (Low Temp, Short Time, Acidic Solvent) Sample_Prep->Extraction Protection_Ext Light Protection (Amber Vials) Extraction->Protection_Ext Filtration Filtration (0.22 µm, Cold) Extraction->Filtration HPLC_Analysis HPLC-UV Analysis (Acidic Mobile Phase) Filtration->HPLC_Analysis Data_Analysis Quantification HPLC_Analysis->Data_Analysis Protection_Ana Light Protection (Amber Vials) HPLC_Analysis->Protection_Ana

Caption: Workflow for minimizing isomerization during extraction and analysis.

References

overcoming matrix effects in isochlorogenic acid A quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of isochlorogenic acid A (ICGA). This resource provides detailed troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in LC-MS/MS analysis?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative method.[2][3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[2][4]

Q2: Why is this compound prone to matrix effects?

This compound, as a phenolic compound, is often analyzed in complex biological matrices like plasma, urine, or tissue extracts.[5][6][7] These matrices contain a high concentration of endogenous substances such as phospholipids, salts, and proteins.[2][8] During analysis, these components can co-elute with ICGA and interfere with its ionization process in the mass spectrometer source, leading to significant matrix effects.[1]

Q3: How can I determine if my ICGA assay is affected by matrix effects?

The most common method is the post-extraction spike analysis .[8][9] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a neat (pure) solvent at the same concentration.

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

  • A value < 100% indicates ion suppression .

  • A value > 100% indicates ion enhancement .

  • Values between 85% and 115% are often considered acceptable.[10]

A qualitative assessment can also be performed using the post-column infusion method, which helps identify regions in the chromatogram where suppression or enhancement occurs.[8][9]

Q4: What is the best internal standard (IS) to use for ICGA quantification?

The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C-ICGA). A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of matrix effect, thereby effectively compensating for signal variations.[3][9][11] If a SIL-IS is unavailable, a structural analog (e.g., another chlorogenic acid isomer like neochlorogenic acid) may be used, but it must be demonstrated to co-elute and respond similarly to matrix effects.[12][13]

Troubleshooting Guide: Overcoming Matrix Effects

This guide addresses common issues encountered during ICGA quantification and provides solutions focused on optimizing sample preparation.

Problem: Inaccurate or irreproducible ICGA quantification, poor sensitivity, or high signal variability.

Primary Cause: Significant matrix effects from endogenous components in the biological sample.

Solution Strategy: The most effective way to combat matrix effects is to improve the sample cleanup procedure to remove interfering substances before LC-MS/MS analysis.[3][9] The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Techniques

The choice of technique depends on the complexity of the matrix, the required sensitivity, and the properties of the analyte. Below is a summary of their effectiveness in removing common interferences like phospholipids.

Technique Principle Pros Cons Phospholipid Removal Efficiency
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile) or acid.Simple, fast, inexpensive.Non-selective; yields a "dirty" extract with high levels of phospholipids and other soluble interferences.Poor
Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two immiscible liquids (e.g., aqueous sample and organic solvent).Can provide cleaner extracts than PPT.Can be labor-intensive, requires large solvent volumes, and may have emulsion issues.Moderate to Good
Solid-Phase Extraction (SPE) Compounds are separated based on their physical and chemical properties as they pass through a solid sorbent cartridge.[14]Highly selective, provides the cleanest extracts, allows for analyte concentration.[9][15]More complex method development, higher cost per sample.Excellent
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for ICGA from Plasma

SPE is highly recommended for removing matrix interferences when quantifying phenolic acids like ICGA.[6][16][17] A reversed-phase or mixed-mode polymer-based sorbent (e.g., HLB) is often effective.[17]

Objective: To isolate ICGA from plasma proteins and phospholipids.

Materials:

  • SPE Cartridge (e.g., Oasis HLB, 30 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • Acetonitrile with 0.1% Formic Acid (LC-MS grade)

  • Human Plasma Sample

  • Vortex Mixer, Centrifuge, SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment: Thaw plasma sample. For every 200 µL of plasma, add 600 µL of water with 0.1% formic acid. Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Conditioning: Place the SPE cartridge on the manifold. Condition the sorbent by passing 1 mL of methanol through the cartridge.

  • Equilibration: Equilibrate the sorbent by passing 1 mL of water with 0.1% formic acid. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the supernatant from the pre-treated sample (Step 1) onto the cartridge. Apply a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of water with 0.1% formic acid to remove polar interferences like salts. Follow with a second wash using 1 mL of 10% methanol in water to remove more interferences while retaining ICGA.

  • Elution: Elute the ICGA by passing 1 mL of acetonitrile with 0.1% formic acid through the cartridge into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Visualizing the Workflow

A structured workflow is critical for systematically addressing and mitigating matrix effects.

Caption: Workflow for troubleshooting matrix effects in ICGA quantification.

References

long-term storage and stability of isochlorogenic acid A powder

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Isochlorogenic Acid A. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and stability of this compound powder in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C.[1][2][3][4][5] Some suppliers also indicate that storage at 4°C is acceptable for up to two years.[3] It is crucial to keep the container tightly sealed in a cool, dry, and well-ventilated area, protected from direct sunlight and sources of ignition.[1][2]

Q2: How stable is this compound powder at room temperature?

A2: While detailed quantitative data on the long-term stability of this compound powder at room temperature is limited, it is generally recommended to avoid prolonged storage at ambient temperatures. For shipping purposes, some suppliers state that room temperature exposure for less than two weeks is acceptable. However, for long-term storage, refrigerated or frozen conditions are essential to minimize degradation.

Q3: Is this compound powder sensitive to light?

A3: Yes, compounds in the chlorogenic acid family can be sensitive to light.[6] It is recommended to store this compound powder protected from light.[1][2] Exposure to UV light can lead to isomerization and degradation of chlorogenic acids.[7]

Q4: Is this compound powder hygroscopic?

A4: Yes, this compound is described as hygroscopic.[8] This means it can absorb moisture from the air, which can lead to caking of the powder and may accelerate degradation. It is important to store it in a tightly sealed container in a dry environment.

Q5: What solvents are suitable for dissolving this compound, and how stable are the solutions?

A5: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[8] In DMSO, it can be prepared at concentrations of ≥ 50 mg/mL.[3] Stock solutions are significantly less stable than the powder. For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] When using DMSO, it is important to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound.[3][4]

Q6: What are the known incompatibilities of this compound?

A6: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent chemical degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Powder has clumped or changed color. 1. Improper storage (exposure to moisture and/or light).2. Storage at room temperature for an extended period.1. Discard the powder if significant changes in appearance are observed, as its purity may be compromised.2. Ensure the product is stored in a tightly sealed container at -20°C and protected from light. Use a desiccator for additional moisture protection.
Difficulty dissolving the powder. 1. The powder may have absorbed moisture, affecting its solubility.2. Use of a non-optimal or old solvent (e.g., DMSO that has absorbed water).1. Gently warm the vial and sonicate to aid dissolution.2. Use fresh, anhydrous solvent. For DMSO, use a newly opened bottle.
Inconsistent or unexpected experimental results. 1. Degradation of the this compound stock solution due to improper storage or repeated freeze-thaw cycles.2. Degradation of the compound in the experimental buffer (e.g., neutral or alkaline pH).1. Prepare fresh stock solutions from powder for critical experiments. Aliquot stock solutions to minimize freeze-thaw cycles.2. Be aware that chlorogenic acids are unstable in neutral and alkaline solutions.[9] Prepare solutions in acidic buffers if possible and use them immediately.
Appearance of unexpected peaks in HPLC analysis. 1. Degradation of this compound.2. Isomerization of this compound.1. This could indicate the presence of degradation products. Review storage and handling procedures.2. Chlorogenic acids are known to isomerize.[10][11] Ensure the use of a validated, stability-indicating HPLC method to separate isomers and degradation products from the parent compound.

Data Presentation

Table 1: Recommended Storage Conditions and Stability for this compound

FormStorage TemperatureDurationSpecial Conditions
Powder-20°CUp to 3 years[3]Tightly sealed container, protected from light and moisture.[1][2]
Powder4°CUp to 2 years[3]Tightly sealed container, protected from light and moisture.
In Solvent (e.g., DMSO)-80°CUp to 6 months[3]Aliquot to avoid repeated freeze-thaw cycles.[4]
In Solvent (e.g., DMSO)-20°CUp to 1 month[3][4]Aliquot to avoid repeated freeze-thaw cycles.

Note: The stability of related chlorogenic acids is known to be affected by pH, with greater stability in acidic conditions and instability in neutral to alkaline conditions.[9] Similar precautions should be taken with this compound solutions.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are essential for specific experimental needs.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Methanol or Acetonitrile.

    • A common starting point is a 50:50 (v/v) ratio of Solvent A and Solvent B.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 325-330 nm.

  • Column Temperature: 30-40°C.[13]

  • Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration.

  • Injection Volume: 10-20 µL.

  • Analysis: Monitor the peak area of this compound over time under various stress conditions. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Protocol: Forced Degradation Study of this compound Powder

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods. The following are general conditions based on ICH guidelines.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours) due to expected rapid degradation. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in a calibrated oven for a set period. Dissolve the stressed powder in a suitable solvent for HPLC analysis.

  • Photostability: Expose the solid powder and a solution of this compound to a calibrated light source (as per ICH Q1B guidelines). Analyze the samples by HPLC.

For each condition, a control sample protected from the stressor should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active substance.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome start This compound Powder dissolve Dissolve in appropriate solvent start->dissolve acid Acid Hydrolysis dissolve->acid Expose to stress base Base Hydrolysis dissolve->base Expose to stress oxidative Oxidative Degradation dissolve->oxidative Expose to stress thermal Thermal Degradation dissolve->thermal Expose to stress photo Photostability dissolve->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidative->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points data Data Interpretation (Peak Area, Degradants) hplc->data stability Determine Stability Profile data->stability

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_guide cluster_powder Powder Integrity cluster_solution Solution Stability cluster_experimental Experimental Conditions start Inconsistent Experimental Results? powder_check Check powder appearance (color, clumping) start->powder_check Start Here powder_ok Powder appears normal powder_check->powder_ok No powder_bad Powder is discolored/clumped powder_check->powder_bad Yes solution_check How was the stock solution stored? powder_ok->solution_check discard_powder Discard and use a fresh batch powder_bad->discard_powder end end discard_powder->end Re-run Experiment solution_good Properly aliquoted and stored (-80°C or -20°C) solution_check->solution_good Good solution_bad Improper storage or repeated freeze-thaw cycles solution_check->solution_bad Bad ph_check What is the pH of the experimental buffer? solution_good->ph_check fresh_solution Prepare fresh stock solution solution_bad->fresh_solution fresh_solution->end Re-run Experiment ph_acidic Acidic pH ph_check->ph_acidic < 7 ph_neutral_alkaline Neutral or Alkaline pH ph_check->ph_neutral_alkaline >= 7 end2 end2 ph_acidic->end2 Consider other experimental variables use_immediately Prepare solution fresh and use immediately ph_neutral_alkaline->use_immediately use_immediately->end Re-run Experiment

Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.

References

minimizing oxidative degradation of isochlorogenic acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isochlorogenic acid A. The information is designed to help minimize its oxidative degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A change in the color of your this compound solution, often to a brownish hue, is a common indicator of oxidative degradation. This occurs because this compound, a polyphenolic compound, is susceptible to oxidation, which alters its chemical structure and can impact its biological activity. This degradation is often accelerated by factors such as exposure to light, elevated temperatures, and non-acidic pH levels.[1][2][3]

Q2: What are the primary factors that cause the degradation of this compound?

The main factors contributing to the degradation of this compound are:

  • pH: this compound is most stable in acidic conditions. As the pH increases towards neutral and alkaline levels, the rate of degradation significantly increases.[2][4][5]

  • Temperature: Elevated temperatures accelerate the degradation process. Therefore, it is crucial to store this compound solutions at low temperatures.[3]

  • Light: Exposure to UV light can induce the degradation of this compound. It is recommended to work with and store solutions in a way that minimizes light exposure.

  • Oxygen: The presence of oxygen is a key factor in the oxidative degradation of this compound.

  • Metal Ions: The presence of metal ions, such as iron and copper, can catalyze the oxidation of this compound.

Q3: How can I prevent or minimize the oxidative degradation of my this compound samples?

To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of your solutions in the acidic range (ideally below pH 6) using appropriate buffer systems.

  • Temperature Control: Store stock solutions and handle experimental samples at low temperatures (e.g., 2-8°C for short-term storage, -20°C or -80°C for long-term storage).

  • Light Protection: Use amber-colored vials or wrap your containers in aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions when possible.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), can help protect this compound from oxidation. Ascorbic acid can act synergistically to regenerate this compound from its radical form.

  • Use of Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer solutions.

  • Degassing Solvents: For highly sensitive experiments, degassing solvents to remove dissolved oxygen can be beneficial.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly low bioactivity of this compound in my assay. Degradation of the compound leading to a lower effective concentration.1. Prepare fresh solutions of this compound before each experiment. 2. Verify the stability of the compound under your specific experimental conditions (pH, temperature, light exposure). 3. Incorporate antioxidants like ascorbic acid into your experimental setup.
High variability in results between experimental replicates. Inconsistent degradation of this compound across different samples.1. Standardize sample preparation and handling procedures to ensure uniform treatment of all samples. 2. Protect all samples from light and maintain them at a consistent, low temperature throughout the experiment. 3. Prepare a master mix of your this compound solution to be dispensed into individual replicates.
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Adjust your HPLC method to ensure separation of the parent compound from its degradants. 3. Implement preventative measures (e.g., pH control, use of antioxidants) to minimize the formation of these degradation products.

Data on this compound Stability

The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the influence of pH and the effect of antioxidants.

Table 1: Effect of pH on the Degradation of Caffeoylquinic Acids

pHStabilityObservations
Acidic (< 6)HighCaffeoylquinic acids are generally stable.
Neutral (7.05)ModerateDegradation and isomerization begin to occur.
Alkaline (7.96 - 9.25)LowThe rate of degradation increases significantly with increasing alkalinity.[4][5]

Table 2: Protective Effect of Antioxidants on Chlorogenic Acid Stability

AntioxidantConcentrationProtective Effect
Ascorbic AcidEquimolarSignificantly improves the stability of chlorogenic acid, especially under alkaline conditions.[6]
Epigallocatechin gallate (EGCG)EquimolarDemonstrates a protective effect on chlorogenic acid stability.[6]

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound. The specific parameters may need to be optimized for your particular instrumentation and experimental setup.

1. Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Phosphoric acid or formic acid

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A time-programmed gradient can be used to achieve optimal separation. Start with a higher proportion of Mobile Phase A and gradually increase Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 327 nm

  • Injection Volume: 10-20 µL

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

5. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study on the this compound standard. This involves subjecting the standard to various stress conditions to intentionally induce degradation.

  • Acid Hydrolysis: Treat the standard solution with 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: Treat the standard solution with 0.1 M NaOH at room temperature for a specified time.

  • Oxidative Degradation: Treat the standard solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid standard or a solution to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution of the standard to UV light.

6. Method Validation: Validate the developed HPLC method according to ICH guidelines, assessing parameters such as:

  • Specificity (ability to separate the analyte from degradants)

  • Linearity

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

7. Sample Analysis: Analyze the stressed samples using the developed HPLC method to confirm that the degradation products are well-separated from the parent this compound peak.

Visualizations

Oxidative Degradation Pathway of this compound

The oxidative degradation of this compound is a complex process that can involve several reactions, including oxidation of the catechol moieties, hydrolysis of the ester bonds, and isomerization. The following diagram illustrates a simplified potential oxidative degradation pathway.

This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Quinone Derivative Quinone Derivative Oxidation->Quinone Derivative Further Degradation Products Further Degradation Products Quinone Derivative->Further Degradation Products Caffeic Acid Caffeic Acid Hydrolysis->Caffeic Acid Quinic Acid Quinic Acid Hydrolysis->Quinic Acid Caffeic Acid->Further Degradation Products

Caption: Simplified oxidative degradation pathway of this compound.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in performing a stability study of this compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare this compound Solution Prepare this compound Solution Acid/Base Hydrolysis Acid/Base Hydrolysis Prepare this compound Solution->Acid/Base Hydrolysis Oxidation Oxidation Prepare this compound Solution->Oxidation Thermal Stress Thermal Stress Prepare this compound Solution->Thermal Stress Photodegradation Photodegradation Prepare this compound Solution->Photodegradation HPLC Analysis HPLC Analysis Acid/Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photodegradation->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Workflow for a forced degradation stability study.

Antioxidant Signaling Pathway of Chlorogenic Acids

Chlorogenic acids, including this compound, exert their antioxidant effects through various signaling pathways. A key pathway involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

This compound This compound ROS Reactive Oxygen Species This compound->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Nrf2-ARE antioxidant signaling pathway activated by this compound.

References

refinement of isolation techniques for high-purity isochlorogenic acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of high-purity isochlorogenic acid A.

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation and purification of this compound using common chromatographic techniques.

High-Speed Counter-Current Chromatography (HSCCC)
Problem Potential Cause Solution
Low Yield of this compound Inappropriate two-phase solvent system: The partition coefficient (K) of this compound may be too high or too low, leading to poor separation or elution.- Optimize the solvent system. A suitable K value for the target compound is typically between 0.5 and 2.0.[1] - For this compound, successful solvent systems include n-hexane:ethyl acetate:isopropanol:water (2:3:2:5, v/v/v/v) and n-hexane-ethyl acetate-water with 1% acetic acid (1:4:8, v/v/v).[2] - Perform a shake-flask test to determine the K value before running the HSCCC.
Sample Overloading: Injecting too much crude extract can exceed the column's capacity, leading to poor separation and reduced yield.- Reduce the sample load. For a laboratory-scale HSCCC, a typical load of the crude extract is around 150-500 mg.[2][3] - Consider a pre-purification step using macroporous resins to enrich the sample before HSCCC.[2]
Loss of Stationary Phase (Carryover): If the stationary phase is not well retained, the target compound may elute with it, reducing the yield.- Ensure the column is properly filled with the stationary phase before sample injection. - Optimize the flow rate and rotational speed. Higher speeds and lower flow rates can improve retention of the stationary phase.
Low Purity of this compound Co-elution with Impurities: Other compounds in the crude extract may have similar partition coefficients to this compound in the chosen solvent system.- Fine-tune the solvent system composition. Small adjustments to the solvent ratios can improve the resolution between this compound and its isomers or other impurities. - Employ a two-step HSCCC separation with different solvent systems to resolve complex mixtures. - Couple HSCCC with preparative HPLC for a final polishing step to achieve higher purity.[3][4]
Degradation of this compound: Isochlorogenic acids can be sensitive to pH and temperature, leading to degradation and the appearance of impurity peaks.[5][6][7]- Maintain a slightly acidic pH in the solvent system, for example, by adding a small amount of acetic or formic acid, to improve the stability of phenolic acids.[3] - Perform the separation at a controlled room temperature to minimize thermal degradation.[8]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample leads to non-linear adsorption on the stationary phase.- Reduce the injection volume or sample concentration. - Perform multiple smaller injections instead of a single large one.
Inappropriate Mobile Phase: The solvent strength may not be optimal for the separation.- Optimize the gradient elution. A shallower gradient can improve the separation of closely eluting compounds. - Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.
Column Contamination or Degradation: Residual compounds from previous runs or degradation of the stationary phase can affect peak shape.- Wash the column with a strong solvent (e.g., 100% methanol or acetonitrile) after each run. - Use a guard column to protect the main column from strongly retained impurities.
Low Recovery of this compound Irreversible Adsorption: this compound may bind strongly to the stationary phase, especially if the column is not properly conditioned or if the mobile phase is not optimal.- Ensure the mobile phase pH is appropriate. For acidic compounds like this compound, a mobile phase with a pH about 2 units below its pKa can improve retention and recovery.[9] - Add a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of phenolic acids and reduce tailing.
Compound Degradation: Unstable compounds can degrade under the conditions of the HPLC run.[6]- Work at lower temperatures if this compound is found to be thermally labile. - Minimize the time the sample spends in the autosampler.
Peak Splitting Sample Solvent Incompatible with Mobile Phase: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak splitting.- Dissolve the sample in the initial mobile phase composition whenever possible. - If a stronger solvent must be used for solubility, inject the smallest possible volume.
Void in the Column: A void at the head of the column can cause the sample to travel through two different paths, resulting in split peaks.- Repack the column inlet if possible, or replace the column.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound that can be achieved with a single purification step?

A single-step HSCCC separation can yield this compound with a purity of up to 99.1%.[2] However, for complex crude extracts, a combination of methods, such as HSCCC followed by prep-HPLC, is often necessary to achieve purities of 98% or higher.[3][4]

Q2: How can I confirm the identity and purity of my isolated this compound?

The identity of this compound can be confirmed using spectroscopic methods such as Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The purity is typically determined by High-Performance Liquid Chromatography (HPLC) analysis.[2]

Q3: My this compound sample appears to be degrading over time. How can I improve its stability?

Isochlorogenic acids are known to be unstable under neutral and alkaline pH conditions and at elevated temperatures.[6][7][8] To improve stability, store the purified compound in a slightly acidic solution and at low temperatures (e.g., -20°C). Avoid repeated freeze-thaw cycles.

Q4: I am having trouble separating this compound from its isomers. What can I do?

The separation of isomers is challenging due to their similar chemical properties. For HSCCC, very precise optimization of the two-phase solvent system is required. For prep-HPLC, using a high-resolution column and a shallow elution gradient is crucial. A combination of both techniques is often the most effective approach for separating isomers.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the isolation of this compound.

Isolation Method Starting Material Amount of Starting Material Amount of this compound Obtained Purity Recovery Reference
HSCCCEthyl acetate fraction of Lonicera japonica Thunb.150 mg19.65 mg99.1%Not Reported[2]
HSCCCEnriched fraction of A. alpina480 mg37.6 mg96.2%Not Reported[3]
HSCCC followed by Prep-HPLCMethanol extract of Lonicera japonica flower budsNot specifiedNot specified98%80.1%[3][4]

Experimental Protocols

Protocol 1: Isolation of this compound using HSCCC

This protocol is a generalized procedure based on successful reported methods.[2][3]

  • Preparation of the Two-Phase Solvent System:

    • Prepare a mixture of n-hexane, ethyl acetate, isopropanol, and water in a volume ratio of 2:3:2:5.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) phase and the lower (mobile) phase by sonication before use.

  • HSCCC System Preparation:

    • Fill the entire multilayer coil column with the upper phase (stationary phase).

    • Pump the lower phase (mobile phase) into the column at a flow rate of 1.5-2.0 mL/min while the column is rotating at a speed of 800-900 rpm.

    • Continue pumping until the mobile phase emerges from the column outlet and the system reaches hydrodynamic equilibrium.

  • Sample Preparation and Injection:

    • Dissolve approximately 150 mg of the crude ethyl acetate extract of the plant material in 10 mL of the biphasic solvent system (5 mL of each phase).

    • Inject the sample solution into the column through the injection valve.

  • Elution and Fraction Collection:

    • Continue to pump the mobile phase through the column at the same flow rate and rotational speed.

    • Monitor the effluent with a UV detector at a wavelength of 325 nm.

    • Collect fractions based on the resulting chromatogram.

  • Analysis and Identification:

    • Analyze the collected fractions corresponding to the peaks of interest by HPLC to determine their purity.

    • Combine the pure fractions containing this compound and evaporate the solvent.

    • Confirm the structure of the isolated compound using MS and NMR.

Protocol 2: Purification of this compound using Prep-HPLC

This protocol provides a general framework for the final purification step after initial enrichment.[3][4]

  • Mobile Phase Preparation:

    • Prepare mobile phase A: 0.1% formic acid in water.

    • Prepare mobile phase B: Acetonitrile or methanol.

    • Filter and degas both mobile phases before use.

  • HPLC System and Column:

    • Use a preparative HPLC system equipped with a UV detector and a fraction collector.

    • Equilibrate a C18 reversed-phase preparative column (e.g., 250 x 10 mm, 5 µm) with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 3-5 mL/min.

  • Sample Preparation and Injection:

    • Dissolve the partially purified fraction containing this compound in the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Inject an appropriate volume of the sample onto the column.

  • Gradient Elution and Fraction Collection:

    • Run a linear gradient to increase the concentration of mobile phase B. A typical gradient might be from 10% to 50% B over 40 minutes.

    • Monitor the elution at 325 nm.

    • Collect the peak corresponding to this compound.

  • Purity Analysis and Sample Recovery:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Pool the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the high-purity this compound.

Visualizations

G cluster_extraction Crude Extraction cluster_enrichment Enrichment cluster_purification High-Purity Isolation cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partition (e.g., with Ethyl Acetate) crude_extract->partition enriched_fraction Enriched Fraction partition->enriched_fraction hsccc HSCCC enriched_fraction->hsccc prep_hplc Prep-HPLC hsccc->prep_hplc Optional Polishing Step pure_ica High-Purity This compound hsccc->pure_ica prep_hplc->pure_ica hplc_analysis Purity Check (HPLC) pure_ica->hplc_analysis structure_id Structure Identification (MS, NMR) pure_ica->structure_id

Caption: Experimental workflow for the isolation of high-purity this compound.

G cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting cluster_hplc Prep-HPLC Specific Issues start Problem Encountered (e.g., Low Yield, Low Purity) check_k Check Partition Coefficient (K) (HSCCC) start->check_k check_coelution Check for Co-elution start->check_coelution peak_shape Poor Peak Shape start->peak_shape peak_splitting Peak Splitting start->peak_splitting optimize_solvent Optimize Solvent System check_k->optimize_solvent reduce_load Reduce Sample Load check_k->reduce_load check_stationary_phase Check Stationary Phase Retention check_k->check_stationary_phase finetune_solvent Fine-tune Solvent/Gradient check_coelution->finetune_solvent add_step Add Purification Step (e.g., Prep-HPLC) check_coelution->add_step check_degradation Check for Degradation check_coelution->check_degradation adjust_ph_temp Adjust pH and/or Temperature check_degradation->adjust_ph_temp optimize_load_mobile Optimize Load & Mobile Phase peak_shape->optimize_load_mobile check_solvent_void Check Sample Solvent & Column Void peak_splitting->check_solvent_void

Caption: Troubleshooting workflow for this compound purification.

References

dealing with co-eluting compounds in isochlorogenic acid A analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of isochlorogenic acid A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during experimental analysis, with a focus on resolving co-eluting compounds.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of this compound, particularly when dealing with co-eluting compounds.

Question: My chromatogram shows a single, broad, or asymmetric peak where I expect to see this compound. How can I confirm if this is due to co-elution?

Answer:

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge in the analysis of this compound, primarily due to the presence of its isomers such as isochlorogenic acid B and C.[1][2] Here’s how you can investigate potential co-elution:

  • Peak Shape Analysis: Visually inspect your chromatogram. A pure compound should ideally produce a symmetrical, Gaussian peak. The presence of shoulders, tailing, or fronting can be an initial indicator of co-eluting compounds.[3]

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If your HPLC system is equipped with a DAD/PDA detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.[3][4]

  • Mass Spectrometry (MS) Analysis: If you are using an LC-MS system, you can acquire mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) or the presence of multiple parent ions within the same chromatographic peak is a strong indication of co-elution.[3][5][6] The characteristic fragmentation patterns of isochlorogenic acid isomers can also help in their identification.[5]

Question: I have confirmed co-elution of this compound with its isomers. What steps can I take to resolve these compounds chromatographically?

Answer:

Resolving co-eluting isomers requires careful optimization of your chromatographic method. Here are several strategies you can employ, ranging from simple adjustments to more advanced techniques:

  • Modify the Mobile Phase Gradient: A common first step is to adjust the gradient elution program. A shallower gradient (slower increase in organic solvent concentration) can increase the separation between closely eluting compounds.

  • Change the Mobile Phase Composition:

    • Organic Solvent: Switching between methanol and acetonitrile can alter the selectivity of your separation.[4]

    • Aqueous Phase pH: Adjusting the pH of the aqueous mobile phase with additives like formic acid or phosphoric acid can change the ionization state of the analytes and improve separation.[7][8][9]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[1]

  • Column Chemistry:

    • Stationary Phase: If you are using a standard C18 column, consider trying a different stationary phase. Phenyl-hexyl or biphenyl columns can offer different selectivities for aromatic compounds like isochlorogenic acids.

    • Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and resolution.

  • Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, potentially improving resolution.

Question: I am still unable to achieve baseline separation of this compound from its co-eluting isomers. Are there alternative analytical techniques I can use?

Answer:

When chromatographic separation is challenging, alternative and complementary techniques can be employed:

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative liquid-liquid chromatography technique that can be highly effective for separating isomers. It has been successfully used to isolate this compound and C from complex mixtures.[1][10]

  • Tandem Mass Spectrometry (MS/MS): Even with co-elution, MS/MS can provide specificity for quantification. By selecting a specific precursor ion (the m/z of this compound) and monitoring a unique product ion after fragmentation, you can selectively quantify your target analyte.[11]

  • Differential Ion Mobility Spectrometry-Mass Spectrometry (DIMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. It has been shown to be effective in separating chlorogenic acid isomers.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-eluting compounds are its structural isomers, particularly isochlorogenic acid B and isochlorogenic acid C.[2] Other caffeoylquinic acid isomers, such as 3-O-caffeoylquinic acid (neochlorogenic acid), 4-O-caffeoylquinic acid (cryptochlorogenic acid), and 5-O-caffeoylquinic acid (chlorogenic acid), can also elute closely.[1][12]

Q2: Can sample preparation help in reducing co-elution issues?

A2: While sample preparation is crucial for removing matrix interferences, it is less effective for removing isomers of the target analyte. However, techniques like solid-phase extraction (SPE) can be optimized to fractionate the sample to some extent, potentially enriching this compound relative to other isomers before chromatographic analysis.

Q3: What are typical starting conditions for an HPLC method for this compound analysis?

A3: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of acidified water (e.g., 0.1% formic or phosphoric acid) and an organic solvent like methanol or acetonitrile, using a gradient elution.[7][8][9] Refer to the tables below for more specific examples of published methods.

Experimental Protocols & Data

HPLC Method Parameters for this compound Analysis
ParameterMethod 1Method 2Method 3
Column Shodex C18 (5 µm, 250 x 4.6 mm)[7][13]Phenomenex C18 (5 µm, 250 x 4.6 mm)[8]Supelcosil LC-18 (5 µm, 250 x 4.6 mm)[9]
Mobile Phase A 0.1% Phosphoric Acid in Water[7][13]0.1% Formic Acid in Water[8]0.2% Phosphoric Acid in Water[9]
Mobile Phase B Methanol[7][13]Acetonitrile[8]Acetonitrile[9]
Elution Isocratic (50:50, v/v)[7][13]Gradient[8]Gradient[9]
Flow Rate 1.0 mL/min[7][13]0.85 mL/min[8]1.2 mL/min[9]
Detection (UV) 300 nm[7][13]324 nm[8]330 nm[9]
Column Temp. 30°C[7][13]Not Specified25°C[9]
LC-MS Method Parameters for this compound Analysis
ParameterMethod 1
Column Not Specified
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile[5]
Elution Gradient[5]
Flow Rate 0.3 mL/min[5]
Ion Source Electrospray Ionization (ESI)[5]
Detection Mode Negative[5]

Visual Guides

Experimental Workflow for Resolving Co-eluting Peaks

experimental_workflow cluster_problem Problem Identification cluster_optimization Chromatographic Optimization cluster_evaluation Evaluation start Asymmetric or Broad Peak in Chromatogram peak_purity Perform Peak Purity Analysis (DAD/PDA or MS) start->peak_purity coelution_confirmed Co-elution Confirmed peak_purity->coelution_confirmed gradient Adjust Gradient Profile (e.g., shallower gradient) coelution_confirmed->gradient mobile_phase Modify Mobile Phase (Solvent type, pH) gradient->mobile_phase column Change Column (Stationary phase, particle size) mobile_phase->column flow_temp Optimize Flow Rate and Temperature column->flow_temp resolution_check Resolution Acceptable? flow_temp->resolution_check end Quantification of This compound resolution_check->end Yes advanced Consider Alternative Methods: - Preparative HSCCC - MS/MS Detection - Ion Mobility MS resolution_check->advanced No

Caption: A workflow for identifying and resolving co-eluting peaks in this compound analysis.

Troubleshooting Logic for Co-elution

troubleshooting_logic cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_solutions Solutions start Poor Peak Shape (Asymmetry, Broadening) check_system Check System Suitability (Pressure, Standard Injection) start->check_system check_purity Peak Purity Analysis (DAD/MS) start->check_purity system_issue System Issue (e.g., column void, leak) check_system->system_issue coelution Co-elution Detected check_purity->coelution fix_system Troubleshoot HPLC System (e.g., replace column, check fittings) system_issue->fix_system optimize_method Optimize Chromatographic Method (See Experimental Workflow) coelution->optimize_method alternative_quant Use Alternative Quantification (MS/MS, etc.) coelution->alternative_quant end Successful Analysis fix_system->end optimize_method->end alternative_quant->end

Caption: A logical diagram for troubleshooting poor peak shapes in this compound analysis.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Isochlorogenic Acid A and Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a detailed comparison of the antioxidant capacities of Isochlorogenic Acid A and Chlorogenic Acid, supported by experimental data and methodologies.

Introduction to the Compounds

Chlorogenic acids (CGAs) are a significant group of plant-based polyphenols, formed from the esterification of caffeic acid and quinic acid.[1] They are abundant in the human diet, with coffee being a primary source.[1] Chlorogenic acid (typically 5-caffeoylquinic acid or 5-CQA) is the most common isomer.[1][2]

This compound (3,5-dicaffeoylquinic acid or 3,5-DCQA) is another prominent member of the chlorogenic acid family, characterized by having two caffeic acid molecules esterified to a quinic acid core.[2][3] Both compounds are recognized for their potent antioxidant and anti-inflammatory properties.[2][4] This comparison will delve into their relative efficacy as antioxidants.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and Chlorogenic Acid have been evaluated using various in vitro assays. The data below, compiled from recent studies, highlights their relative potencies. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayThis compoundChlorogenic AcidNotes
DPPH Radical Scavenging Activity IC50: 4.26 µg/mL[3]IC50: 6.17 µg/mL[5]This compound shows a stronger scavenging ability. At low concentrations, the difference is more significant.[6]
ABTS Radical Scavenging Activity Higher than Chlorogenic AcidLower than this compoundAt high concentrations, dicaffeoylquinic acids (including this compound) demonstrate greater scavenging ability than monocaffeoylquinic acids (like Chlorogenic Acid).[6]
Ferric Reducing Antioxidant Power (FRAP) Higher than Chlorogenic AcidLower than this compoundThe reducing power of this compound is noted to be significantly higher across various concentrations compared to Chlorogenic Acid.[6]
Hydroxyl Radical (·OH) Scavenging Highest scavenging reached 60.01%[7]Data not specifiedThis compound shows effective hydroxyl radical scavenging.[7]
Superoxide Anion (O2−·) Scavenging Highest scavenging reached 28.04%[7]Data not specifiedModerate superoxide anion scavenging activity was observed for this compound.[7]

Note: The direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

A study directly comparing various isomers found that at high concentrations, the free radical scavenging ability of dicaffeoylquinic acids (DICQA), such as this compound, B, and C, was higher than that of monocaffeoylquinic acids (CQA), including chlorogenic acid.[6] In FRAP assays, isochlorogenic acids A and B also demonstrated superior performance to chlorogenic acid.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key antioxidant assays mentioned.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9]

  • Reagent Preparation : A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration of approximately 0.1 mM.[8]

  • Sample Preparation : The test compounds (this compound, Chlorogenic Acid) and a positive control (e.g., ascorbic acid) are prepared in a series of dilutions.[8]

  • Reaction : A specific volume of the sample solution is mixed with the DPPH working solution.[8]

  • Incubation : The mixture is incubated in the dark at room temperature for a set period, typically 20-30 minutes.[8][10]

  • Measurement : The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[8][10]

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[9]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[11]

  • Reagent Preparation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture is incubated in the dark at room temperature for 12-16 hours.[12][13] Before use, the solution is diluted with a solvent (e.g., ethanol or PBS) to an absorbance of 0.7-1.0 at 734 nm.[13][14]

  • Sample Preparation : Test compounds and standards (e.g., Trolox) are prepared at various concentrations.

  • Reaction : A small volume of the sample is added to a larger volume of the ABTS•+ working solution.[14]

  • Incubation : The reaction mixture is incubated for a specified time (e.g., 5-6 minutes) at room temperature.[14]

  • Measurement : The decrease in absorbance is measured at 734 nm.[11][14]

  • Calculation : Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[15][16]

  • Reagent Preparation : The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[15]

  • Sample Preparation : Test compounds are dissolved in a suitable solvent.

  • Reaction : The FRAP reagent is mixed with the sample solution.[15]

  • Incubation : The mixture is incubated, typically at 37°C, for a defined period (e.g., 4 to 60 minutes).[17]

  • Measurement : The absorbance of the blue-colored complex is measured at 593 nm.[15][16]

  • Calculation : The FRAP value is calculated by comparing the change in absorbance in the sample mixtures with those containing a known standard, typically Fe²⁺.

Visualizing Experimental Workflow and Cellular Mechanisms

The following diagrams illustrate a typical antioxidant assay workflow and the potential cellular mechanism of action for these phenolic compounds.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (this compound / Chlorogenic Acid) Mix Mix Compound with Radical Solution Compound->Mix Radical Free Radical Solution (e.g., DPPH, ABTS) Radical->Mix Control Positive Control (e.g., Ascorbic Acid, Trolox) Control->Mix Incubate Incubate (Dark, Room Temp) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition or TEAC Value Measure->Calculate

Caption: Workflow for In Vitro Antioxidant Capacity Assays.

G cluster_cell Cellular Environment ROS Oxidative Stress (ROS) Keap1Nrf2 Keap1-Nrf2 Complex ROS->Keap1Nrf2 induces CGA Chlorogenic Acids (CGA / Iso-CGA) CGA->Keap1Nrf2 destabilizes Nrf2 Nrf2 Keap1Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Enzymes promotes transcription Enzymes->ROS neutralizes

Caption: Nrf2-Mediated Cellular Antioxidant Response Pathway.

Conclusion

The available data consistently indicates that this compound possesses a higher in vitro antioxidant capacity compared to Chlorogenic Acid. This is evident across multiple assays, including DPPH, ABTS, and FRAP, where it demonstrates superior free radical scavenging and reducing power.[6] The presence of two caffeoyl groups in this compound, as opposed to one in Chlorogenic Acid, likely contributes to this enhanced activity. While both compounds are potent antioxidants, for applications requiring maximal free radical scavenging efficacy, this compound appears to be the more potent choice. Further in vivo studies are essential to fully elucidate how these differences in chemical activity translate to biological effects.

References

comparative analysis of isochlorogenic acid A, B, and C bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Bioactivities of Isochlorogenic Acids A, B, and C for Researchers and Drug Development Professionals

Isochlorogenic acids, a group of naturally occurring phenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. As isomers of dicaffeoylquinic acid, isochlorogenic acid A (3,5-dicaffeoylquinic acid), isochlorogenic acid B (3,4-dicaffeoylquinic acid), and isochlorogenic acid C (4,5-dicaffeoylquinic acid) exhibit a range of therapeutic potentials, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive comparative analysis of the bioactivities of these three isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these promising compounds.

Antioxidant Activity

The antioxidant capacity of isochlorogenic acids is a cornerstone of their therapeutic potential, attributed to their ability to scavenge free radicals and chelate metal ions. Comparative studies have revealed nuances in the antioxidant efficacy of the three isomers.

In vitro studies consistently demonstrate that dicaffeoylquinic acids, including isochlorogenic acids A, B, and C, possess superior antioxidant properties compared to monocaffeoylquinic acids like chlorogenic acid.[1] This enhanced activity is largely due to the presence of two caffeoyl groups, which increases the number of hydroxyl groups available to donate hydrogen atoms and stabilize free radicals.

A comparative study on the free radical scavenging abilities of the three isomers showed that at high concentrations, isochlorogenic acid C is the most potent scavenger of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals.[1] Conversely, isochlorogenic acids A and B exhibit stronger scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.[1]

Compound Antioxidant Assay IC50 (µg/mL) Reference
This compoundDPPH~5.8[1]
Isochlorogenic Acid BDPPH~5.9[1]
Isochlorogenic Acid CDPPH~6.5[1]
This compoundABTS~4.3[1]
Isochlorogenic Acid BABTS~4.5[1]
Isochlorogenic Acid CABTS~3.9[1]

Table 1: Comparative Antioxidant Activity of Isochlorogenic Acid Isomers. IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

Signaling Pathways in Antioxidant Activity

The antioxidant effects of isochlorogenic acids are not limited to direct radical scavenging. They also modulate intracellular signaling pathways to enhance the cellular antioxidant defense system. One key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Isochlorogenic acids have been shown to activate Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[2][3]

G cluster_stress Oxidative Stress cluster_cell Cellular Response ROS ROS Nrf2 Nrf2 ROS->Nrf2 Isochlorogenic_Acids Isochlorogenic Acids (A, B, C) Isochlorogenic_Acids->Nrf2 activates Keap1 Keap1 Isochlorogenic_Acids->Keap1 inhibits ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 sequesters in cytoplasm Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralize Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Nrf2-ARE Signaling Pathway Activation by Isochlorogenic Acids.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Isochlorogenic acids have demonstrated potent anti-inflammatory properties by modulating various inflammatory mediators and signaling pathways.

Compound Model Effect Signaling Pathway Reference
This compoundLPS-induced acute lung injury in mice↓ Oxidative stress, pulmonary edema, inflammatory factorsNF-κB/NLRP3[4]
This compoundCCl4-induced liver fibrosis in rats↓ TNF-α, IL-6, IL-1βHMGB1/TLR4/NF-κB[5]
Isochlorogenic Acid CCarrageenan-induced paw edema in mice↓ NO, PGE2Not specified[6]

Table 2: Anti-inflammatory Activities of Isochlorogenic Acids A and C.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of isochlorogenic acids are largely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isochlorogenic acids inhibit this cascade by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition cluster_transcription Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB activates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates NFkB->NFkB_nucleus Nucleus Nucleus Isochlorogenic_Acids Isochlorogenic Acids (A, B, C) Isochlorogenic_Acids->IKK inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Proinflammatory_Genes activates transcription

Inhibition of the NF-κB Signaling Pathway by Isochlorogenic Acids.

Anticancer Activity

The potential of isochlorogenic acids as anticancer agents is an emerging area of research. Studies have shown that these compounds can inhibit the proliferation, migration, and invasion of various cancer cells and induce apoptosis.

A recent study investigated the therapeutic potential of this compound in triple-negative breast cancer (TNBC). The results demonstrated that this compound significantly reduced the viability of MDA-MB-231 and 4T1 TNBC cell lines with 24-hour IC50 values of 135.8 µM and 154.9 µM, respectively.[8] It also inhibited cell migration and invasion and promoted apoptosis.[8] While direct comparative data for all three isomers is lacking, studies on chlorogenic acid, a related compound, have shown its ability to inhibit the proliferation of various cancer cell lines, including breast, pancreatic, and kidney cancer cells.[9][10][11]

Compound Cancer Cell Line Assay IC50 (µM) Reference
This compoundMDA-MB-231 (TNBC)Cell Viability (24h)135.8[8]
This compound4T1 (TNBC)Cell Viability (24h)154.9[8]
Chlorogenic AcidMDA-MB-231 (TNBC)Cell Viability (72h)590.5[11]
Chlorogenic AcidPANC-1 (Pancreatic)Cell Viability (48h)~200[9]
Chlorogenic AcidA498 (Kidney)Cell Viability (48h)~100[10]

Table 3: Anticancer Activity of this compound and Chlorogenic Acid on Various Cancer Cell Lines.

Signaling Pathways in Anticancer Activity

The anticancer effects of isochlorogenic acids and related compounds are mediated through the modulation of multiple signaling pathways critical for cancer cell survival and progression. These include the PI3K/Akt/mTOR and EGFR pathways.[10][12] For instance, isochlorogenic acid C has been shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by down-regulating the EGFR pathway in MDA-MB-231 breast cancer cells.[13] Chlorogenic acid has been reported to inhibit the proliferation and induce apoptosis in kidney cancer cells by inactivating the PI3K/Akt/mTOR signaling pathway.[10]

G cluster_growth_factors cluster_pathway PI3K/Akt/mTOR Pathway cluster_inhibition cluster_cellular_effects Cellular Effects Growth_Factors Growth Factors EGFR EGFR Growth_Factors->EGFR bind to PI3K PI3K EGFR->PI3K activates Metastasis Metastasis EGFR->Metastasis Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Isochlorogenic_Acids Isochlorogenic Acids (A, B, C) Isochlorogenic_Acids->EGFR inhibits Isochlorogenic_Acids->PI3K inhibits Isochlorogenic_Acids->Akt inhibits

Modulation of Pro-survival Signaling Pathways by Isochlorogenic Acids.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the isochlorogenic acid isomers in a suitable solvent.

  • In a 96-well plate, add a specific volume of the sample solution to each well.

  • Add an equal volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.

G cluster_workflow DPPH Assay Workflow Start Start Prepare_Reagents Prepare DPPH and Sample Solutions Start->Prepare_Reagents Mix Mix Sample and DPPH Solution Prepare_Reagents->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate Calculate Scavenging Activity and IC50 Measure_Absorbance->Calculate End End Calculate->End

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.

  • Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the isochlorogenic acid isomers.

  • Add a small volume of the sample to a larger volume of the diluted ABTS radical solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the isochlorogenic acid isomers for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.[14]

Conclusion

Isochlorogenic acids A, B, and C are potent bioactive compounds with significant therapeutic potential. Their strong antioxidant and anti-inflammatory properties, coupled with emerging evidence of their anticancer activities, make them promising candidates for further research and drug development. While all three isomers exhibit beneficial effects, this comparative analysis highlights subtle but important differences in their bioactivities. Understanding these nuances, along with the underlying signaling pathways, is crucial for harnessing the full therapeutic potential of these natural compounds. The provided experimental protocols offer a foundation for researchers to further investigate and compare the efficacy of these fascinating molecules.

References

A Comparative Analysis of Isochlorogenic Acid A Efficacy from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isochlorogenic acid A (ICGA-A), a dicaffeoylquinic acid, has garnered significant attention within the scientific community for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comparative overview of the efficacy of ICGA-A derived from various natural sources, supported by experimental data. While direct comparative studies are limited, this document compiles and contrasts available data to aid researchers in selecting appropriate sources and methodologies for their investigations.

Quantitative Efficacy and Yield of this compound

The concentration and therapeutic efficacy of this compound can vary significantly depending on its natural source and the extraction methods employed. The following tables summarize the yield of ICGA-A from different plants and its biological activity as reported in various studies.

Table 1: Concentration and Yield of this compound from Various Natural Sources

Natural SourcePlant PartExtraction/Isolation MethodYield/ConcentrationReference
Lonicera japonicaFlower Buds70% ethanol extraction followed by ethyl acetate partitioning and high-speed counter-current chromatography (HSCCC)19.65 mg from 150 mg of ethyl acetate fraction[1][2]
Coffee By-productsCoffee FlowersNot specified in snippetUp to 5.84 g/100 g (as 3,5-dicaffeoylquinic acid)
Artemisia turanicaAerial PartsHydroethanolic extraction followed by vacuum liquid chromatography and semi-preparative HPLCNot specified for pure ICGA-A, but isolated from the most active fraction[3]
Taraxacum officinaleWhole PlantReflux extraction with 75% ethanol followed by macroporous resin column chromatographyNot specified for pure ICGA-A[4]

Table 2: Comparative Efficacy of this compound from Different Natural Sources

Natural SourceBiological ActivityAssayCell Line/ModelIC50/EC50 ValueReference
Taraxacum officinaleAnticancerCCK-8 AssayMDA-MB-231 (Human Breast Cancer)135.8 µM[4]
Taraxacum officinaleAnticancerCCK-8 Assay4T1 (Murine Breast Cancer)154.9 µM[4]
Artemisia turanicaAntioxidantDPPH Radical Scavenging-Fraction D (containing ICGA-A): EC50 not specified for pure compound[3]
Lonicera japonicaAntioxidantDPPH, •OH, O2-• scavengingin vitro and zebrafish modelScavenging of DPPH up to 97.04% and •OH up to 60.01%
Not SpecifiedAnti-inflammatoryInhibition of TbCet1-IC50 of 70 nM[5]

Disclaimer: The efficacy data presented is compiled from different studies. Direct comparison should be approached with caution as experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound from Lonicera japonica

This protocol is based on a method described for the isolation of ICGA-A from the flower buds of Lonicera japonica.[1][2]

  • Plant Material Preparation: Dried flower buds of Lonicera japonica are pulverized into a fine powder.

  • Extraction: The powdered plant material is extracted with 70% aqueous ethanol under sonication for 30 minutes. This process is repeated three times to ensure maximum yield.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning: The dried extract is suspended in water, and the pH is adjusted to 2 with dilute hydrochloric acid. The aqueous suspension is then partitioned with ethyl acetate three times.

  • Final Concentration: The ethyl acetate layers are collected and evaporated to dryness under reduced pressure at 40°C to obtain the crude ethyl acetate extract.

  • Purification by HSCCC: The crude extract is further purified using high-speed counter-current chromatography (HSCCC) with a two-phase solvent system composed of n-hexane:ethyl acetate:isopropanol:water (2:3:2:5, v/v/v/v) to yield pure this compound.

Anticancer Activity Assessment (CCK-8 Assay)

This protocol is adapted from a study evaluating the effect of ICGA-A from Taraxacum officinale on triple-negative breast cancer cells.[4]

  • Cell Culture: Human (MDA-MB-231) and murine (4T1) triple-negative breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24 hours.

  • Cell Viability Measurement: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for a specified time.

  • Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This is a common method for evaluating the antioxidant potential of natural compounds.[3]

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, which is then serially diluted to various concentrations.

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared. The sample solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The EC50 value (the concentration that scavenges 50% of the DPPH radicals) is then determined.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through the modulation of various cellular signaling pathways. Additionally, a standardized workflow is essential for the comparative evaluation of this compound from different sources.

experimental_workflow cluster_sourcing Source Material cluster_processing Processing cluster_analysis Bioactivity Analysis Source1 Lonicera japonica Extraction Extraction Source1->Extraction Source2 Coffee By-products Source2->Extraction Source3 Artemisia turanica Source3->Extraction Purification Purification & Isolation (e.g., HSCCC, HPLC) Extraction->Purification Quantification Quantification (e.g., HPLC) Purification->Quantification Antioxidant Antioxidant Assays (DPPH, FRAP, etc.) Quantification->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, Cytokine production) Quantification->AntiInflammatory Anticancer Anticancer Assays (Cell Viability, Apoptosis) Quantification->Anticancer

Figure 1: A generalized experimental workflow for comparing the efficacy of this compound.

This compound, like other chlorogenic acids, has been shown to modulate key signaling pathways involved in inflammation and oxidative stress, primarily the NF-κB and Nrf2 pathways.

signaling_pathways cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) ICGA_Nrf2 This compound Keap1 Keap1 ICGA_Nrf2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription ICGA_NFkB This compound IKK IKK ICGA_NFkB->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases ProInflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->ProInflammatory activates transcription

Figure 2: Modulation of Nrf2 and NF-κB signaling pathways by this compound.

References

Isochlorogenic Acid A vs. Ascorbic Acid: A Comparative Guide to Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isochlorogenic acid A and ascorbic acid (Vitamin C), two prominent antioxidant compounds. By examining their performance in key antioxidant assays and their mechanisms of action, this document serves as a valuable resource for selecting the appropriate antioxidant standard for research and development applications.

Executive Summary

This compound, a dicaffeoylquinic acid, demonstrates potent antioxidant activity, in some cases surpassing that of the widely used standard, ascorbic acid. While both compounds exhibit robust radical scavenging capabilities, this compound's potential to activate the endogenous antioxidant response through the Nrf2 signaling pathway presents a key mechanistic difference. This guide synthesizes available data to offer a clear comparison of their efficacy in various in vitro antioxidant assays.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of this compound and ascorbic acid from various studies. It is important to note that direct comparisons of IC50 values are most accurate when conducted within the same study under identical experimental conditions.

Antioxidant AssayThis compoundAscorbic AcidReference
DPPH Radical Scavenging Activity 97.04% scavenging activityIC50: 4.97 µg/mL[1]
Hydroxyl Radical Scavenging Activity 60.01% scavenging activity-
Superoxide Anion Scavenging Activity 28.04% scavenging activity-
Reducing Power (OD) 0.98-

Note: A direct IC50 value for this compound in the DPPH assay from a comparative study was not available in the searched literature. One study reported a high scavenging activity of 97.04%. For a qualitative comparison, another study noted that preparative chlorogenic acid scavenged 80% of DPPH radicals rapidly, while ascorbic acid scavenged 45% under the same conditions[2]. The IC50 value for ascorbic acid is provided from a separate study for reference[1].

Mechanism of Action: A Tale of Two Antioxidants

Both this compound and ascorbic acid exert their antioxidant effects through direct and indirect mechanisms.

Direct Antioxidant Activity: Both molecules can directly neutralize free radicals by donating electrons or hydrogen atoms. This direct scavenging of reactive oxygen species (ROS) is a primary mechanism for their antioxidant effects.

Indirect Antioxidant Activity via Nrf2 Pathway Activation: A significant distinction lies in their interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.

  • This compound: Studies have shown that dicaffeoylquinic acid isomers, which include this compound, are potent activators of the Nrf2 signaling pathway. This activation leads to the transcription of a suite of antioxidant and cytoprotective genes, providing a more prolonged and indirect antioxidant effect.[3][4][5][6][7]

  • Ascorbic Acid: While a powerful direct antioxidant, the role of ascorbic acid as a significant activator of the Nrf2 pathway is less established.

Nrf2_Pathway_Activation cluster_stress Oxidative Stress cluster_ica This compound cluster_cell Cellular Response ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues ICA This compound Nrf2 Nrf2 ICA->Nrf2 Promotes Dissociation Keap1->Nrf2 Inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Initiates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Experimental Workflows & Protocols

General Experimental Workflow for In Vitro Antioxidant Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP) Mixing Mixing of Reagents and Samples Reagent_Prep->Mixing Sample_Prep Sample Preparation (this compound & Ascorbic Acid Standards) Sample_Prep->Mixing Incubation Incubation (Specific time and temperature) Mixing->Incubation Measurement Spectrophotometric Measurement of Absorbance Incubation->Measurement Calculation Calculation of % Inhibition or IC50 Value Measurement->Calculation

Detailed Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [2][8][9]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test compounds (this compound and Ascorbic Acid) dissolved in a suitable solvent at various concentrations.

    • Methanol or ethanol (spectrophotometric grade).

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank is prepared with the solvent and DPPH solution.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [10][11][12]

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • Test compounds (this compound and Ascorbic Acid) dissolved in a suitable solvent at various concentrations.

    • Phosphate-buffered saline (PBS) or ethanol.

  • Procedure:

    • Generate the ABTS•+ solution by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the test compound solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

3. FRAP (Ferric Reducing Antioxidant Power) Assay [13][14][15]

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

  • Reagents:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Test compounds (this compound and Ascorbic Acid) dissolved in a suitable solvent at various concentrations.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

    • Measure the absorbance of the reaction mixture at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant (e.g., FeSO₄ or ascorbic acid) and is expressed as equivalents of the standard.

Conclusion

Both this compound and ascorbic acid are highly effective antioxidants. The choice between them as an antioxidant standard will depend on the specific research context.

  • Ascorbic acid remains a universally recognized and well-characterized antioxidant standard, suitable for routine antioxidant screening and as a benchmark for direct radical scavenging comparisons.

  • This compound presents itself as a compelling alternative, particularly when investigating compounds with potential dual-action antioxidant mechanisms that involve not only direct radical scavenging but also the modulation of endogenous antioxidant pathways like Nrf2. Its potent activity, as suggested by preliminary data, warrants further direct comparative studies to fully elucidate its superiority in specific applications.

For researchers in drug development, the ability of this compound to activate the Nrf2 pathway may offer a therapeutic advantage in conditions associated with chronic oxidative stress, making it a molecule of significant interest for further investigation.

References

cross-validation of different analytical methods for isochlorogenic acid A

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Isochlorogenic Acid A Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of this compound (ICA A). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry, supported by experimental data and detailed protocols.

Comparative Analysis of Performance

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of the most common analytical techniques.

ParameterHPLC-UVUPLC-MS/MSHPTLCUV-Vis Spectrophotometry
Linearity Range 0.04-40 µg/mL[1]1-500 ng/mL[2]200-1000 ng/spot[3]10.0-800.0 μg mL⁻¹[4][5]
Correlation Coefficient (R²) 0.9998[1]>0.99[2]0.9986[3]0.9996[4][5]
Limit of Detection (LOD) 0.012 µg/mL[1]N/A15.45 ng/spot[3]6.97 µg/ml[5]
Lower Limit of Quantification (LLOQ) 0.04 µg/mL[1]1.0 ng/mL[2]46.84 ng/spot[3]21.13 µg/ml[5]
Precision (%RSD) < 7.63%[1]≤ 8%[2]< 2%[5]< 1.50%[4][5]
Accuracy/Recovery (%) 98.59-103.25%[1]95.69-106.81%[2]97.96–99.03%[3]> 99.80%[5]

Experimental Workflow and Signaling Pathway

To visualize the relationships between different stages of analysis and the biological context of this compound, the following diagrams are provided.

Experimental Workflow for Cross-Validation cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison extraction Extraction of ICA A cleanup Sample Cleanup (e.g., SPE) extraction->cleanup hplc HPLC-UV cleanup->hplc Analysis uplc UPLC-MS cleanup->uplc Analysis hptlc HPTLC cleanup->hptlc Analysis uv_vis UV-Vis cleanup->uv_vis Analysis linearity Linearity hplc->linearity Validation precision Precision hplc->precision Validation accuracy Accuracy hplc->accuracy Validation lod_loq LOD/LOQ hplc->lod_loq Validation uplc->linearity Validation uplc->precision Validation uplc->accuracy Validation uplc->lod_loq Validation hptlc->linearity Validation hptlc->precision Validation hptlc->accuracy Validation hptlc->lod_loq Validation uv_vis->linearity Validation uv_vis->precision Validation uv_vis->accuracy Validation uv_vis->lod_loq Validation comparison Comparative Analysis linearity->comparison precision->comparison accuracy->comparison lod_loq->comparison

Experimental workflow for cross-validation.

Isochlorogenic_Acid_A_Signaling_Pathway cluster_HMGB1 HMGB1/TLR4/NF-κB Pathway cluster_FAK FAK/PI3K/AKT/mTOR Pathway ICGA This compound HMGB1 HMGB1 ICGA->HMGB1 Inhibits FAK FAK ICGA->FAK Inhibits TLR4 TLR4 HMGB1->TLR4 NFkB NF-κB TLR4->NFkB Inflammation Inflammation (TNF-α, IL-6, IL-1β) NFkB->Inflammation PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation

Signaling pathways of this compound.

Detailed Experimental Protocols

HPLC-UV Method

This method is suitable for the quantification of this compound in biological matrices such as rat plasma.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Shodex C18 column (5 µm, 250 mm × 4.6 mm).[1]

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and methanol (B) in a 50:50 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 300 nm.[1]

  • Column Temperature: 30°C.[1]

  • Sample Preparation: Plasma samples are typically pre-treated using protein precipitation followed by centrifugation. The supernatant is then injected into the HPLC system.

UPLC-MS/MS Method

This method offers high sensitivity and is ideal for pharmacokinetic studies and trace analysis.

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer.

  • Chromatographic Separation: A rapid separation is achieved, often in under 4 minutes.[2]

  • Ionization Mode: Negative ion mode is often preferred for this compound analysis.[2]

  • Sample Preparation: Solid Phase Extraction (SPE) is a common method for pre-treating biological samples like plasma and tissue homogenates.

  • Internal Standard: An internal standard, such as glycyrrhetinic acid, is used for accurate quantification.[2]

HPTLC Method

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput option.

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Sample Application: Samples and standards are applied as bands.

  • Mobile Phase: A common mobile phase for the separation of chlorogenic acid derivatives is a mixture of ethyl acetate, formic acid, glacial acetic acid, and water.

  • Development: The plate is developed in a chromatographic chamber.

  • Detection: Densitometric analysis is performed under UV light (e.g., 366 nm) after derivatization with a suitable reagent, such as natural products reagent.

UV-Vis Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of this compound in less complex sample matrices.

  • Instrumentation: A double beam UV/Vis spectrophotometer.

  • Principle: The quantification is based on measuring the absorbance of the sample at the maximum absorption wavelength (λmax) of this compound, which is around 324-330 nm.[3]

  • Method: A calibration curve is constructed using standard solutions of known concentrations. The concentration of this compound in the sample is then determined from this curve.

  • Sample Preparation: Liquid-liquid extraction can be employed to isolate the analyte from the sample matrix. In some cases, a chemical reaction, such as with potassium ferricyanide-Fe(III), is used to produce a colored complex with a different λmax for enhanced specificity and sensitivity.[4][5]

Conclusion

The selection of an analytical method for this compound should be guided by the specific analytical needs. HPLC-UV offers a good balance of sensitivity, and robustness for routine analysis. UPLC-MS/MS is the method of choice for high sensitivity and selectivity, particularly in complex biological matrices. HPTLC provides a high-throughput and cost-effective alternative for screening and quality control of herbal extracts. UV-Vis spectrophotometry, while being the simplest and most accessible, is best suited for straightforward quantification in samples with minimal interfering substances. Cross-validation of these methods is recommended to ensure data accuracy and reliability, especially in a regulatory environment.

References

A Head-to-Head Comparison of Bioactivity: Isochlorogenic Acid A vs. Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Disclaimer: Direct comparative experimental data for Isochlorogenic Acid A is limited in the available literature. Therefore, this guide utilizes data for its closely related isomer, Chlorogenic Acid (CGA), as a proxy to compare with Resveratrol. Both are major dietary polyphenols and share structural similarities, providing a relevant, albeit indirect, comparison.

Introduction

This compound, a member of the chlorogenic acid family, and resveratrol, a well-known stilbenoid, are two prominent polyphenolic compounds found in various plants, fruits, and beverages like coffee and wine.[1][2] Both have garnered significant attention in the scientific community for their wide-ranging health benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4] This guide provides a head-to-head comparison of their bioactivities, supported by experimental data, to assist researchers in evaluating their therapeutic potential.

Antioxidant Activity

The capacity to neutralize free radicals is a cornerstone of the therapeutic potential of many polyphenols. This activity is frequently quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potency.

Data Presentation: Antioxidant Capacity
CompoundAssayIC50 ValueSource
Chlorogenic Acid DPPH Radical Scavenging~6.17 µg/mL[5]
DPPH Radical ScavengingIC50 much higher than Ascorbic Acid[6]
Resveratrol DPPH Radical Scavenging~2.86 µg/mL[7]
ABTS Radical Scavenging2 µg/mL[8]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity is determined by measuring the ability of the compound to scavenge the stable DPPH free radical.[9]

  • Preparation: A stock solution of DPPH in methanol is prepared. The test compounds (Chlorogenic Acid/Resveratrol) are dissolved in methanol at various concentrations.[6]

  • Reaction: A specific volume of each concentration of the test compound is added to a DPPH solution.[6] The mixture is shaken and incubated in the dark at room temperature.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[9] The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Effect (%) = [(Ac - Aa) / Ac] × 100, where Ac is the absorbance of the control (DPPH solution without the test compound) and Aa is the absorbance of the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.[6]

Visualization: Antioxidant Mechanism

G cluster_antioxidant Antioxidant Mechanism DPPH_Radical DPPH• (Stable Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H Antioxidant Phenolic Compound (CGA / Resveratrol) Antioxidant->DPPH_H Donates H• Antioxidant_Radical Antioxidant• (Stable Radical) Antioxidant->Antioxidant_Radical

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Both chlorogenic acid and resveratrol have been shown to suppress inflammatory responses, primarily through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammation.

Data Presentation: Anti-inflammatory Effects
BioactivityChlorogenic AcidResveratrolSource
NF-κB Inhibition Inhibits nuclear translocation of NF-κB in LPS-stimulated macrophages.[10][11][12]Inhibits NF-κB activation, phosphorylation of IκBα, and nuclear translocation of p65.[13][14][15][16][10][11][12][13][14][15][16]
Pro-inflammatory Cytokine Suppression Attenuates IL-1β, TNF-α, and IL-6 in LPS-stimulated cells.[10]Down-regulates expression of iNOS and IL-6.[13] Suppresses TNF-α and IL-6 serum levels.[15][10][13][15]
Enzyme Inhibition Inhibits expression of COX-2 and iNOS.[10]Down-regulates the expression of iNOS.[13][10][13]
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of Chlorogenic Acid or Resveratrol for a specific duration (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium and incubating for a set period (e.g., 24 hours). A control group without LPS and a group with LPS but without the test compound are included.

  • Analysis:

    • Nitric Oxide (NO) Production: The level of NO in the culture medium is measured using the Griess reagent.

    • Cytokine Levels: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.[15]

    • Protein Expression: The expression levels of inflammatory proteins (iNOS, COX-2, p-IκBα, NF-κB p65) in cell lysates are determined by Western blotting.[15]

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by CGA and Resveratrol.

Anticancer Activity

The potential of natural compounds to inhibit cancer cell proliferation is a major area of research. The cytotoxicity of these compounds is often evaluated against various cancer cell lines, such as the MCF-7 human breast cancer cell line.

Data Presentation: Cytotoxicity in MCF-7 Breast Cancer Cells
CompoundAssayIC50 ValueTreatment DurationSource
Chlorogenic Acid Real-time cell analysis952 ± 32.5 µM72 hours[17]
Real-time cell analysis250 µg/mL (~706 µM)Not specified[18]
Resazurin reduction assay36.44 µg/mL (~103 µM)Not specified[19]
Resveratrol MTT Assay51.18 µM24 hours[20]
MTT Assay131.00 µM24 hours[21]
DNA microarray analysis150 µM48 hours[22]

Note: The significant variation in IC50 values highlights the importance of considering experimental conditions and assay types.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: MCF-7 cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of Chlorogenic Acid or Resveratrol and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Measurement: The absorbance of the solution is measured using a plate reader at a wavelength around 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Visualization: MTT Assay Experimental Workflow

cluster_workflow MTT Assay Workflow A 1. Seed MCF-7 cells in 96-well plate B 2. Treat with CGA or Resveratrol (Varying Concentrations) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Live cells convert MTT to purple formazan D->E F 6. Solubilize formazan with DMSO E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: A stepwise workflow of the MTT assay for cell cytotoxicity.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's are often characterized by the accumulation of amyloid-beta (Aβ) peptides, leading to oxidative stress and neuronal death. Both compounds have shown promise in protecting neurons from Aβ-induced toxicity.

Data Presentation: Neuroprotection Against Aβ-Induced Toxicity
BioactivityChlorogenic AcidResveratrolSource
Aβ Aggregation Can inhibit Aβ plaque deposition.[23]Inhibits Aβ aggregation and can destabilize pre-formed Aβ fibrils.[24][25][23][24][26][25]
Oxidative Stress Reduction Reverses Aβ-induced increases in pro-oxidants and decreases in antioxidants in SH-SY5Y cells.[27]Attenuates Aβ-induced accumulation of lipid peroxides and ROS.[28][26][27][28]
Neuronal Protection Exerts neuroprotective effects against Aβ-induced oxidative stress.[29]Protects hippocampal and PC12 cells against Aβ-induced cytotoxicity and cell death.[28][30][26][28][30]
Signaling Pathway Modulation Alleviates Aβ-induced autophagy via the mTOR/TFEB pathway.[23]Promotes proteolytic clearance of Aβ via a proteasome-dependent mechanism.[26] Activates PKC, which is involved in its neuroprotective action.[30][23][26][30]
Experimental Protocol: Aβ-Induced Neurotoxicity Assay
  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured.

  • Pre-treatment: Cells are pre-treated with Chlorogenic Acid or Resveratrol for a specific duration (e.g., 2 hours).[28]

  • Aβ Treatment: Aggregated Aβ peptide (e.g., Aβ1-42 or Aβ25-35) is added to the culture medium to induce toxicity, followed by incubation (e.g., 24 hours).[23][28]

  • Assessment of Viability: Cell viability is measured using methods like the MTT assay to quantify the protective effect of the compound.

  • Oxidative Stress Measurement: Intracellular Reactive Oxygen Species (ROS) levels are measured using fluorescent probes like DCFH-DA. Levels of antioxidant enzymes (e.g., SOD, catalase) can also be assessed.[28]

  • Protein Analysis: Western blotting can be used to analyze the expression of proteins involved in apoptosis (e.g., caspases) or specific signaling pathways (e.g., mTOR, AMPK).[26]

Visualization: Neuroprotective Logical Pathway

G cluster_neuro Neuroprotection Against Amyloid-Beta (Aβ) Toxicity ROS Oxidative Stress (ROS↑) Damage Neuronal Damage & Cell Death ROS->Damage CGA_Res CGA & Resveratrol CGA_Res->ROS Scavenge ROS

Caption: How CGA and Resveratrol disrupt the Aβ-induced neurotoxic cascade.

Conclusion

This guide provides a comparative overview of the bioactivities of chlorogenic acid (as a proxy for this compound) and resveratrol.

  • Antioxidant Activity: Based on the presented DPPH assay data, resveratrol appears to be a more potent radical scavenger than chlorogenic acid, exhibiting a lower IC50 value.[5][7]

  • Anti-inflammatory Activity: Both compounds are potent inhibitors of the NF-κB inflammatory pathway, effectively reducing the expression of key pro-inflammatory mediators. Their efficacy appears comparable, though resveratrol has been more extensively studied in this context.[10][13]

  • Anticancer Activity: Both compounds exhibit cytotoxic effects against MCF-7 breast cancer cells. However, the reported IC50 values vary widely across different studies and assays, making a direct potency comparison challenging. Resveratrol has shown efficacy at lower micromolar concentrations in some studies.[17][20]

  • Neuroprotective Effects: Both molecules demonstrate significant neuroprotective potential against amyloid-beta-induced toxicity through mechanisms that include inhibiting Aβ aggregation and reducing oxidative stress.

References

Safety Operating Guide

Proper Disposal of Isochlorogenic Acid A: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of isochlorogenic acid A, a naturally occurring polyphenol used in various research applications. Adherence to these procedures is critical to maintaining a safe laboratory environment and ensuring environmental protection.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets (SDS), this compound presents the following risks:

  • Health Hazards: It can cause skin and serious eye irritation, and may lead to respiratory irritation. It is also harmful if swallowed.[1][2]

  • Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[2]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

PropertyValueSource
CAS Number2450-53-5[1]
Molecular FormulaC25H24O12[3]
Molecular Weight516.4 g/mol [3]
GHS Hazard StatementsH302, H315, H319, H335, H410[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound powder and any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Due to its high aquatic toxicity, do not dispose of solutions containing this compound down the sanitary sewer.[2]

  • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill.

  • For liquid spills, absorb the material with an inert absorbent such as diatomite or vermiculite.[1][2]

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect the absorbed material or spilled solid into a hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, such as ethanol, and collect the decontamination materials as hazardous waste.[1]

3. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, environmentally hazardous).

  • Keep waste containers securely closed and store them in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Ensure that all disposal activities are in strict accordance with local, state, and federal regulations.[1][4]

Experimental Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Debris) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps->sharps_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Isochlorogenic Acid A, a compound noted for its hepatoprotective and cytotoxic activities.[1] Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2] It may also be harmful if swallowed.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment for this compound

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and dust that can cause serious eye irritation.[2][3]
Hand Protection Protective gloves (e.g., nitrile or butyl rubber)Prevents direct skin contact which can lead to irritation.[2][3][4][5]
Body Protection Impervious clothing or lab coatProvides a barrier against accidental spills and contamination of personal clothing.[2][3]
Respiratory Protection Suitable respirator (e.g., N95 for low-fume environments or a full-face respirator with acid gas cartridges for higher exposure)Avoids inhalation of dust or aerosols which may cause respiratory tract irritation.[2][3][4]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is crucial for safety and efficiency. The following workflow outlines the key steps from preparation to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure Compound C->D Proceed to handling E Perform Experiment D->E F Store Unused Compound E->F G Decontaminate Work Area F->G After experiment completion H Segregate Waste G->H I Dispose of Waste per Regulations H->I

Workflow for Handling this compound

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Safe Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[2][3]

  • Personal Protective Equipment: Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1. This includes safety goggles, protective gloves, and a lab coat.[2][3]

  • Avoiding Contact: Take care to avoid inhalation and contact with the eyes and skin.[2][3] Do not eat, drink, or smoke in the handling area.[3][6]

2. Storage of this compound:

  • Container: Keep the container tightly sealed to prevent contamination and degradation.[2][3]

  • Conditions: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2][3]

  • Temperature: Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3]

3. Accidental Release Measures:

  • Evacuation: In case of a spill, evacuate personnel to a safe area.[2][3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[2][3]

  • Cleanup:

    • Wear full personal protective equipment, including respiratory protection.[2][3]

    • For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[2][3]

    • For dry spills, use dry clean-up procedures to avoid generating dust.[6]

    • Decontaminate the surfaces and any affected equipment by scrubbing with alcohol.[2][3]

    • Collect the contaminated material into a suitable, labeled container for disposal.[6]

4. First Aid Procedures:

  • Eye Contact: Immediately flush the eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[2][3]

  • Skin Contact: Wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2][3]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[2][3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Unused this compound and materials contaminated with it should be treated as chemical waste.

  • Disposal Method: Dispose of the contents and container in accordance with all local, state, and federal regulations.[2][3] This typically involves an approved waste disposal plant.[3] While some related compounds may be suitable for sanitary sewer disposal, it is crucial to consult your institution's specific guidelines and local regulations before disposing of this compound in this manner.[7][8]

  • Packaging for Disposal: Place waste material in a clearly labeled, sealed container.

By adhering to these safety protocols and operational plans, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and responsibility within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.